Argyrin A
Description
This compound has been reported in Archangium gephyra with data available.
a proteosome inhibitor that has antineoplastic activity; structure in first source
Propriétés
Numéro CAS |
174423-37-1 |
|---|---|
Formule moléculaire |
C40H44N10O8S |
Poids moléculaire |
824.9 g/mol |
Nom IUPAC |
(4S,7S,13R,22R)-4-(1H-indol-3-ylmethyl)-7-[(4-methoxy-1H-indol-3-yl)methyl]-13,18,22-trimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C40H44N10O8S/c1-20-35(53)46-22(3)40(57)50(4)18-33(52)45-21(2)39-49-30(19-59-39)38(56)48-29(13-23-15-41-26-10-7-6-9-25(23)26)37(55)47-28(36(54)43-17-32(51)44-20)14-24-16-42-27-11-8-12-31(58-5)34(24)27/h6-12,15-16,19-21,28-29,41-42H,3,13-14,17-18H2,1-2,4-5H3,(H,43,54)(H,44,51)(H,45,52)(H,46,53)(H,47,55)(H,48,56)/t20-,21-,28+,29+/m1/s1 |
Clé InChI |
MXGWDBFUMHUPTG-SKZNYKRCSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Argyrin A: Chemical Structure, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argyrin A is a naturally occurring cyclic octapeptide with a unique chemical architecture that confers a remarkable range of biological activities, including potent antibiotic, immunosuppressive, and antitumor properties.[1] This technical guide provides a comprehensive overview of this compound, focusing on its intricate chemical structure, mechanisms of action, and the experimental methodologies used to elucidate its functions. Quantitative data on its biological efficacy are presented, along with detailed signaling pathways and experimental workflows visualized using the DOT language for clarity and precision. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, drug discovery, and development.
Chemical Structure of this compound
This compound is a member of the argyrin family of cyclic octapeptides, which are non-ribosomally synthesized by myxobacteria.[2][3] The core structure of this compound is a macrocycle composed of eight amino acid residues. These residues include dehydroalanine, sarcosine, 2-(1′-aminoethyl)-thiazole-4-carboxylic acid, tryptophan, 4-methoxy tryptophan, glycine, and alanine.[1] The unique framework of this compound, particularly the presence of the thiazole (B1198619) moiety and the methoxy-tryptophan, is crucial for its biological activities.[1]
The solution structure of this compound reveals a compact conformation, with the backbone adopting a bent structure that is critical for its interaction with biological targets.[4]
Quantitative Biological Data
This compound has demonstrated significant biological activity across various assays. The following table summarizes key quantitative data related to its efficacy.
| Biological Activity | Target/Organism | Metric | Value | Reference |
| Antibacterial | Pseudomonas aeruginosa | IC50 | Varies (nano- to micromolar range) | [1] |
| Antibacterial | Pseudomonas acidovorans | IC50 | Varies (nano- to micromolar range) | [1] |
| Antibacterial | Pseudomonas aeruginosa ATCC 10145 | Inhibition Zone | 20 µ g/disc | [5] |
| Antibacterial | Pseudomonas aeruginosa CCARM 0024 | Inhibition Zone | 20 µ g/disc | [5] |
| Antitumor | Various Mammalian Cell Lines | Growth Inhibition | Generally low cytotoxicity (<10 µM) | [6] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
A total synthesis of this compound and its derivatives has been successfully achieved using solid-phase peptide synthesis (SPPS).[1]
General Workflow:
-
Resin Preparation: A suitable resin (e.g., Wang resin) is functionalized with the first amino acid.
-
Chain Elongation: The subsequent amino acids are sequentially coupled to the resin-bound peptide chain. This involves a cycle of deprotection of the N-terminal protecting group (e.g., Fmoc) and coupling of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU).
-
Thiazole Moiety Incorporation: The 2-(1′-aminoethyl)-thiazole-4-carboxylic acid is incorporated as a custom-synthesized building block.
-
Cleavage from Resin: Once the linear octapeptide is assembled, it is cleaved from the solid support using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Macrocyclization: The linear peptide is then subjected to macrocyclization under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
In Vitro Translation Inhibition Assay
The antibacterial activity of argyrins has been assessed by monitoring their effect on in vitro protein synthesis.[7]
Methodology:
-
System Preparation: An E. coli in vitro translation system is prepared, containing ribosomes, tRNAs, amino acids, and other necessary factors for protein synthesis.
-
Reporter Gene: A reporter gene, such as firefly luciferase, is used as a template for translation.
-
Incubation: The translation reaction is initiated in the presence of varying concentrations of this compound or other test compounds. A control reaction without any inhibitor is also run.
-
Luminescence Measurement: After a defined incubation period, the luminescence produced by the newly synthesized luciferase is measured.
-
Data Analysis: The relative luminescence is calculated as a percentage of the control reaction. A decrease in luminescence indicates inhibition of protein synthesis.
Signaling Pathways and Mechanisms of Action
Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by targeting the bacterial translation elongation factor G (EF-G).[7][8] It binds to EF-G on the ribosome, trapping it in a post-translocational state.[7][9] This prevents the release of EF-G from the ribosome, thereby stalling protein synthesis and leading to bacterial cell death. The binding site of argyrin on EF-G is distinct from that of other known EF-G inhibitors like fusidic acid.[8]
Antitumor Activity via Proteasome Inhibition
In eukaryotic cells, this compound exhibits antitumor properties by inhibiting the proteasome.[1][2] This inhibition leads to the accumulation of the cyclin-dependent kinase inhibitor p27kip1, a key regulator of the cell cycle.[1][2] The stabilization of p27kip1 results in cell cycle arrest and induction of apoptosis in tumor cells.[2]
Conclusion
This compound represents a fascinating natural product with significant therapeutic potential. Its complex chemical structure is intrinsically linked to its potent and diverse biological activities. The detailed understanding of its synthesis, mechanisms of action, and quantitative efficacy provides a solid foundation for further research and development. The methodologies and pathways outlined in this guide are intended to facilitate ongoing efforts to harness the therapeutic promise of this compound and its analogs in the fight against infectious diseases and cancer.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Argyrin A from Myxobacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, biosynthesis, isolation, and characterization of Argyrin A, a potent cyclic octapeptide derived from myxobacteria. It details the experimental protocols for its production and purification and summarizes key quantitative data. Furthermore, this guide illustrates the biosynthetic and molecular action pathways of this compound through detailed diagrams.
Introduction and Discovery
Argyrins are a family of cyclic octapeptides first isolated from the culture broth of the myxobacterium Archangium gephyra.[1][2] Subsequent research has identified other myxobacterial strains, such as Cystobacter sp. SBCb004, as producers.[3] Initially, these compounds were also identified from the actinobacterium Actinoplanes sp., where they were named A21459 A and B.[2] Argyrins exhibit a range of potent biological activities, including immunosuppressive, antitumor, and antibacterial effects, particularly against the often-resistant pathogen Pseudomonas aeruginosa.[1][4] This diverse bioactivity makes them promising candidates for drug development.
Biosynthesis of this compound
This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway, a common mechanism for producing complex peptide natural products in microorganisms.[3] The biosynthetic gene cluster (BGC) responsible for argyrin production in Cystobacter sp. SBCb004 has been identified and characterized.[5] This cluster contains genes encoding large, modular NRPS enzymes that sequentially select, activate, and link specific amino acid precursors to build the peptide backbone. The core structure of this compound is assembled by two primary NRPS subunits, Arg2 and Arg3.[6] The final cyclic structure is achieved after incorporation of all eight residues, including post-synthesis modifications.
Caption: Simplified workflow of this compound biosynthesis via the Non-Ribosomal Peptide Synthetase (NRPS) pathway.
Production and Fermentation
While native strains produce argyrins, yields are often low. Heterologous expression in a more genetically tractable host like Myxococcus xanthus DK1622 has proven effective for significantly increasing production titers. Optimization of culture conditions is critical for maximizing the yield of this compound.
Experimental Protocol: Fermentation of Argyrin-Producing Strain
-
Strain Selection: Utilize a heterologous expression strain of Myxococcus xanthus DK1622 containing the argyrin biosynthetic gene cluster.
-
Pre-culture Preparation: Inoculate a single colony into 50 mL of CTT medium. Incubate at 30°C with shaking at 180 rpm for 2-3 days until the culture is dense.
-
Production Culture: Inoculate a 1 L baffled flask containing 200 mL of M7/s4 production medium with the pre-culture to an initial optical density (OD600) of 0.1.
-
M7/s4 Medium Composition: (Per liter) 10 g Soytone, 8 g MgSO₄·7H₂O, supplemented with a sterile solution of precursor amino acids to enhance argyrin production. It has been shown that supplementing M7/s4 medium can substantially increase the production titre.[3]
-
-
Adsorber Resin Addition: Add 2% (w/v) Amberlite™ XAD-16N adsorber resin to the culture to capture the produced argyrins from the medium, facilitating subsequent extraction.
-
Incubation: Incubate the production culture at 30°C with shaking at 180 rpm for 5-7 days.
-
Monitoring: Monitor argyrin production by periodically taking small samples, extracting with methanol (B129727), and analyzing via HPLC-MS.
Isolation and Purification
The isolation of this compound from the fermentation culture is a multi-step process involving extraction and chromatographic separation. The use of adsorber resin in the culture medium simplifies the initial extraction steps.
Experimental Protocol: Extraction and Purification of this compound
-
Harvesting: After the fermentation period, harvest the XAD resin from the culture broth by filtration or low-speed centrifugation.
-
Extraction: Wash the resin with deionized water to remove residual medium components. Elute the bound argyrins from the resin by washing with 2-3 volumes of methanol or acetone.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Primary Chromatographic Separation: Redissolve the crude extract in a minimal amount of methanol and subject it to column chromatography on a silica (B1680970) gel or reversed-phase (e.g., C18) stationary phase. Elute with a step gradient of an appropriate solvent system (e.g., dichloromethane/methanol for normal phase or acetonitrile (B52724)/water for reversed-phase).
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC-MS to identify those containing this compound. The protonated molecule [M+H]⁺ for this compound appears at m/z 825.313.[3]
-
High-Performance Liquid Chromatography (HPLC) Purification: Pool the this compound-rich fractions and concentrate them. Perform final purification using preparative reversed-phase HPLC (RP-HPLC) on a C18 column with a linear gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Final Product: Collect the peak corresponding to this compound, confirm its purity by analytical HPLC-MS, and remove the solvent by lyophilization to yield the pure compound. The structure can be unequivocally confirmed using NMR techniques (COSY, HSQC, HMBC).[7][8]
Caption: Experimental workflow for the isolation and purification of this compound from myxobacterial culture.
Quantitative Data
The optimization of production methods has led to significant improvements in this compound yields. Its biological activity has been quantified against various targets.
Table 1: Production Titers of Argyrins
| Production Method | Host Strain | Titer (mg/L) | Reference(s) |
| Heterologous Expression | Myxococcus xanthus | up to 160 | [9] |
| Optimized Heterologous System | Myxococcus xanthus | 350 - 400 | [3][6] |
Table 2: Bioactivity of Argyrins
| Compound | Target Organism/Cell Line | Activity Type | Measured Value | Reference(s) |
| Argyrins A-D | P. aeruginosa, P. acidovorans | Antibacterial | IC₅₀ in nano- to micromolar range | [10] |
| This compound/B | P. aeruginosa | Antibacterial | Growth inhibition with 20 µg disc | [7] |
| Argyrin F | Human Cancer Cell Lines | Apoptosis Induction | Comparable to Bortezomib | [11] |
Mechanism of Action
This compound exerts its biological effects through distinct mechanisms of action in bacterial and eukaryotic cells.
-
Antibacterial Activity: In bacteria, argyrins inhibit protein synthesis. They bind to the translation elongation factor G (EF-G) after it has associated with the ribosome, trapping EF-G on the ribosomal complex.[12][13][14] This stalls the translocation step of protein synthesis, leading to bacterial cell death. While the outcome is similar to the antibiotic fusidic acid, argyrin binds to a different site on EF-G.[12][13]
-
Antitumor and Immunosuppressive Activity: In mammalian cells, argyrins have dual effects. They act as proteasome inhibitors, which prevents the degradation of the tumor suppressor protein p27kip1.[3][6][11] The accumulation of p27kip1 leads to cell cycle arrest and apoptosis in cancer cells.[11] Additionally, argyrins target the mitochondrial elongation factor G1 (mtEF-G1), inhibiting mitochondrial protein synthesis.[3] This specifically impacts highly proliferative cells like T-helper 17 cells, reducing their production of the pro-inflammatory cytokine IL-17, which explains the compound's immunosuppressive properties.[3]
Caption: Dual mechanisms of action of this compound in bacterial and eukaryotic cells.
References
- 1. Argyrins, immunosuppressive cyclic peptides from myxobacteria. I. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis and Heterologous Production of Argyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. constantsystems.com [constantsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Argyrins, immunosuppressive cyclic peptides from myxobacteria. II. Structure elucidation and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Biosynthesis and Heterologous Production of Argyrins - ACS Synthetic Biology - Figshare [acs.figshare.com]
- 10. books.rsc.org [books.rsc.org]
- 11. ascenion.de [ascenion.de]
- 12. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Western CEDAR - Scholars Week: Determining the Mechanism of Action of the Antibiotic Argyrin B [cedar.wwu.edu]
Argyrin A from Archangium gephyra: A Technical Guide to Production, Mechanism, and Experimental Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Argyrins are a family of cyclic octapeptides produced by the myxobacterium Archangium gephyra, with Argyrin A being a prominent member. These non-ribosomally synthesized peptides exhibit a potent and dual mechanism of action, positioning them as compelling candidates for therapeutic development. Argyrins demonstrate significant antitumor and immunosuppressive activities, primarily through the inhibition of the proteasome and mitochondrial protein synthesis. Furthermore, they possess antibacterial properties by targeting the translation elongation factor G (EF-G). This technical guide provides a comprehensive overview of this compound, covering its biosynthesis, production via native fermentation and heterologous expression, purification, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising natural product.
Biosynthesis of this compound
This compound is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) enzymatic complex encoded by a dedicated biosynthetic gene cluster (BGC).[1] This machinery allows for the incorporation of non-proteinogenic amino acids and modifications, leading to the final cyclic peptide structure.
The Argyrin Biosynthetic Gene Cluster (BGC)
The argyrin BGC, identified in myxobacterial strains like Archangium gephyra and Cystobacter sp. SBCb004, consists of an operon containing five key genes, arg1 through arg5.[1] The core structure of the peptide is assembled by two large NRPS enzymes, encoded by arg2 and arg3.[1] Tailoring enzymes, including a radical SAM methyltransferase (arg1), an O-methyltransferase (arg4), and a tryptophan 2,3-dioxygenase (arg5), are responsible for the structural diversity observed within the argyrin family.[1]
Caption: Simplified workflow of this compound biosynthesis by the NRPS assembly line.
Production of this compound
The production of Argyrins from the native producer Archangium gephyra is often low.[1] To overcome this limitation, metabolic engineering and heterologous expression strategies have been successfully employed, significantly boosting production titers.
Native and Heterologous Production Systems
Cultivation of Archangium gephyra strains (e.g., Ar8082, MEHO_001) in media such as CYS or CTT yields this compound, but often as part of a complex mixture of derivatives.[1][2] A more efficient approach involves the heterologous expression of the argyrin BGC in a genetically tractable host like Myxococcus xanthus DK1622.[1] Optimization of this system, including engineering transcription and translation initiation, has dramatically increased yields, making preclinical studies more feasible.[1]
Quantitative Production Data
The following table summarizes the production titers achieved through different strategies, highlighting the substantial improvements gained from heterologous expression and genetic optimization.
| Production System | Compound(s) | Titer (mg/L) | Reference |
| Archangium gephyra (Native Producer) | This compound | ~6 | [1] |
| Archangium gephyra (Native Producer) | Argyrin B | ~13 | [1] |
| M. xanthus (Heterologous Host, Initial) | A + B | up to 160 | [1] |
| M. xanthus (Heterologous Host, Optimized Promoters/UTR) | Total Argyrins | 350 - 400 | [1] |
Downstream Processing: Extraction and Purification
Isolating this compound requires a multi-step process involving extraction from the fermentation culture followed by chromatographic purification.
Caption: General experimental workflow for the extraction and purification of this compound.
Mechanism of Action
This compound exhibits a fascinating dual mechanism of action, targeting fundamental cellular processes in both prokaryotic and eukaryotic cells. This duality accounts for its antibacterial, antitumor, and immunosuppressive properties.
Antibacterial Activity: Inhibition of Protein Synthesis
Argyrins inhibit bacterial protein synthesis by targeting the translation elongation factor G (EF-G).[3][4] Unlike other EF-G inhibitors like fusidic acid, Argyrin B binds to a distinct allosteric pocket on EF-G.[3] This interaction traps EF-G on the ribosome after GTP hydrolysis, effectively stalling the translocation step of protein synthesis and leading to bacterial cell death.[3][4]
Caption: Argyrin traps elongation factor G (EF-G) on the ribosome, inhibiting translation.
Antitumor and Immunosuppressive Activity
This compound's potent antitumor effects stem from its ability to inhibit the proteasome.[5] This leads to the stabilization and accumulation of the cyclin-dependent kinase inhibitor p27kip1, a tumor suppressor protein whose degradation is often accelerated in cancer cells.[1][5] The buildup of p27kip1 can induce cell cycle arrest and apoptosis.[1]
Furthermore, Argyrin B is a non-competitive inhibitor of the human immunoproteasome, showing selectivity for the β1i and β5i subunits over their constitutive counterparts. Argyrins also target the mitochondrial elongation factor G1 (EF-G1), inhibiting mitochondrial protein synthesis, which in turn reduces the production of pro-inflammatory cytokines like IL-17 by T-helper 17 cells, explaining its immunosuppressive activity.
Quantitative Biological Activity Data
The tables below summarize the inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) of Argyrins against various cancer cell lines and proteasome subunits, demonstrating their high potency.
Table 1: Cytotoxicity of Argyrins Against Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC₅₀ / GI₅₀ (nM) | Reference |
| This compound | SW-480 (Colon) | Cytotoxicity | 3.8 ± 0.3 | [1] |
| Argyrin B | SW-480 (Colon) | Cytotoxicity | 4.6 ± 0.6 | [1] |
| This compound | MCF-7 (Breast) | Cytotoxicity | 45 ± 4.5 | [1] |
| Argyrin B | MCF-7 (Breast) | Cytotoxicity | 55 ± 8.5 | [1] |
| This compound | Hela (Cervical) | Cytotoxicity | 30 ± 6.0 | [1] |
| Argyrin B | Hela (Cervical) | Cytotoxicity | 58 ± 6.5 | [1] |
| This compound | HCT-116 (Colon) | Growth Inhibition | 1.8 | [1] |
| This compound | A549 (Lung) | Cytotoxicity | Low Nanomolar | [1] |
Table 2: Inhibition of Human Proteasome Subunits by Argyrin B
| Subunit Target | Proteasome Type | Inhibition Constant (Kᵢ) (µM) | Reference |
| β1c | Constitutive | >100 | |
| β5c | Constitutive | 11.4 | |
| β1i | Immuno | 10.4 | |
| β5i | Immuno | 10.3 |
Detailed Experimental Protocols
Protocol 1: Cultivation and Fermentation for Argyrin Production
This protocol is adapted for a heterologous M. xanthus production strain.
-
Seed Culture Preparation: Inoculate a single colony of the M. xanthus expression strain into 50 mL of CTT medium (1% Casitone, 10 mM Tris-HCl pH 7.6, 1 mM KH₂PO₄, 8 mM MgSO₄). Incubate at 30°C with shaking at 180 rpm for 2-3 days until the culture is turbid.
-
Production Culture Inoculation: Use the seed culture to inoculate 1 L of CTT medium in a 2.5 L baffled flask to an initial OD₆₀₀ of ~0.1.
-
Adsorbent Resin Addition: After 24 hours of growth, add 20 g/L of sterile Amberlite® XAD-16N adsorbent resin to the culture to capture the secreted secondary metabolites.
-
Fermentation: Continue incubation at 30°C, 180 rpm for an additional 5-7 days.
-
Harvesting: Harvest the cells and resin by centrifugation at 8,000 x g for 20 minutes. Discard the supernatant.
Protocol 2: Extraction and Purification of Argyrins
-
Extraction: Resuspend the cell and resin pellet from the 1 L culture in 200 mL of methanol. Shake vigorously at room temperature for 2 hours.
-
Filtration and Concentration: Separate the methanol extract from the solids by filtration or centrifugation. Concentrate the crude extract in vacuo using a rotary evaporator until a viscous residue is obtained.
-
Liquid-Liquid Partitioning: Resuspend the residue in 100 mL of 50% aqueous methanol and partition against an equal volume of n-hexane to remove lipids. Discard the hexane (B92381) phase. Extract the aqueous methanol phase three times with 100 mL of ethyl acetate (B1210297).
-
Final Concentration: Pool the ethyl acetate fractions and evaporate to dryness. The resulting solid residue contains the enriched argyrin mixture.
-
Chromatographic Purification: Dissolve the residue in a minimal volume of methanol. Purify this compound using semi-preparative reversed-phase HPLC (e.g., C18 column) with a water/acetonitrile gradient containing 0.1% formic acid.[2] Collect fractions and analyze by LC-MS to identify those containing pure this compound.
Protocol 3: In Vitro Proteasome Inhibition Assay
This protocol is based on the methodology used to assess Argyrin B's activity against purified proteasomes.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT.
-
Proteasome Stock: Prepare 20S constitutive and immunoproteasome stocks in assay buffer.
-
Substrate Stock: Prepare fluorogenic substrates (e.g., Ac-PAL-AMC for β1 sites, Suc-LLVY-AMC for β5 sites) in DMSO.
-
Inhibitor Stock: Prepare a stock solution of Argyrin in DMSO.
-
-
Assay Setup: In a 96-well black microplate, add reagents in the following order:
-
Assay Buffer to a final volume of 50 µL.
-
Argyrin B at desired final concentrations (e.g., ranging from 0.1 to 200 µM).
-
Purified 20S proteasome (final concentration ~2 nM or 0.1 µ g/well ).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the reaction (final concentration near its Kₘ value, e.g., ~70-90 µM).
-
Kinetic Measurement: Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time at 37°C using a microplate reader.
-
Data Analysis: Determine the initial rate of reaction from the linear phase of the fluorescence curve. Calculate the percentage of inhibition relative to a DMSO control and determine Kᵢ values using appropriate enzyme kinetic models.
Protocol 4: In Vitro Translation Inhibition Assay
This protocol is adapted from studies using a firefly luciferase reporter system.[3]
-
System Setup: Use a commercially available E. coliin vitro transcription-translation system (e.g., PURE system or S30 extract-based system).
-
Reaction Mixture: In a microcentrifuge tube, assemble the reaction mixture according to the manufacturer's protocol. Include the reaction buffer, amino acid mix, energy source, and a plasmid DNA template encoding firefly luciferase under a suitable promoter (e.g., T7).
-
Inhibitor Addition: Add this compound (dissolved in DMSO) to the reaction mixtures at a range of final concentrations (e.g., 0.1 to 50 µM). Ensure the final DMSO concentration is constant across all reactions and does not exceed 1-2%. Include a DMSO-only negative control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation of the luciferase reporter.
-
Luminescence Measurement: Add a luciferase assay reagent (containing luciferin (B1168401) and ATP) to each reaction according to the reagent's protocol.
-
Data Acquisition: Immediately measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luminescence signal of each Argyrin-treated sample to the DMSO control (defined as 100% activity). Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]
Conclusion and Future Outlook
This compound, produced by the myxobacterium Archangium gephyra, stands out as a natural product with significant therapeutic potential. Its dual-action mechanism, inhibiting both bacterial translation and eukaryotic proteasome function, provides a strong foundation for its development as an antibacterial, anticancer, and immunomodulatory agent. The successful enhancement of production titers through metabolic engineering and heterologous expression has been a critical step, enabling the supply necessary for advanced preclinical evaluation. The detailed protocols and quantitative data presented herein offer a technical foundation for researchers to further explore the pharmacology of this compound, synthesize novel analogues with improved selectivity and potency, and ultimately translate this promising molecule into a clinical candidate.
References
The Architectural Blueprint of a Potent Immunosuppressant: A Technical Guide to the Non-Ribosomal Biosynthesis of Argyrin A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the intricate biosynthetic pathway of Argyrin A, a cyclic octapeptide with promising immunosuppressive, antitumor, and antimicrobial properties. Produced by myxobacteria, this compound is assembled by a sophisticated non-ribosomal peptide synthetase (NRPS) machinery. This document provides a comprehensive overview of the genetic basis, enzymatic logic, and experimental methodologies pertinent to the study and production of Argyrins, with a focus on heterologous expression systems that have significantly enhanced its production yields.
The Argyrin Biosynthetic Gene Cluster and NRPS Machinery
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) identified in myxobacterial strains such as Cystobacter sp. SBCb004 and Archangium gephyra.[1][2] The core of this machinery is a set of large, modular NRPS enzymes, which act as a programmable assembly line for peptide synthesis.
The Argyrin BGC from Cystobacter sp. SBCb004 is organized as a single operon containing five key genes: arg1, arg2, arg3, arg4, and arg5.[1][2] The central components of this system are the two large NRPS enzymes, Arg2 and Arg3, which are responsible for the assembly of the peptide backbone.[1][2] The remaining genes encode essential tailoring enzymes that modify the peptide structure.[1]
-
arg2 and arg3 : These genes encode the two multimodular NRPS proteins. Arg2 constitutes the first three modules, while Arg3 comprises the subsequent five modules, collectively assembling the eight amino acid precursors of Argyrin.
-
arg1 : This gene encodes a radical S-adenosyl-L-methionine (SAM)-dependent methyltransferase. This enzyme is responsible for the C-methylation of the second L-tryptophan residue incorporated into the peptide chain.[1]
-
arg4 and arg5 : These genes encode an O-methyltransferase and a tryptophan-2,3-dioxygenase, respectively.[1] Together, they catalyze the oxygenation and subsequent O-methylation of a tryptophan residue.
The modular nature of the Arg2 and Arg3 NRPS enzymes is central to their function. Each module is a self-contained unit responsible for the recognition, activation, and incorporation of a specific amino acid monomer into the growing peptide chain. A typical module consists of three core domains:
-
Adenylation (A) domain : Selects and activates the cognate amino acid as an aminoacyl-adenylate at the expense of ATP.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP) : Covalently tethers the activated amino acid via a 4'-phosphopantetheine (B1211885) arm.
-
Condensation (C) domain : Catalyzes the formation of a peptide bond between the amino acid tethered on its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module.
Additionally, some modules contain optional domains that perform specific modifications, such as the Epimerization (E) domain , which converts an L-amino acid to its D-isoform.
Quantitative Data on Argyrin Production
Significant efforts have been made to improve the production of Argyrins through heterologous expression, primarily in the myxobacterium Myxococcus xanthus. These endeavors have not only increased the titers but also enabled the production of novel Argyrin derivatives.[3][4]
Production Titers in Native vs. Heterologous Hosts
The heterologous expression of the Argyrin BGC in M. xanthus DK1622 has led to a substantial increase in production compared to the native producer, Cystobacter sp. SBCb004. Further optimization of the heterologous system, including promoter engineering and media optimization, has pushed the production titers even higher.
| Strain | Compound(s) | Titer (mg/L) | Fold Increase vs. Native | Reference |
| Cystobacter sp. SBCb004 (Native) | Argyrins A/B | ~8 | - | [3] |
| M. xanthus DK1622 (Heterologous) | Argyrins A/B | 160 | ~20 | [1][3][4][5] |
| M. xanthus (Optimized Heterologous) | Total Argyrins | 350-400 | ~44-50 | [1] |
Influence of Culture Media and Precursor Supplementation on Argyrin Profile
The production profile of different Argyrin analogues can be manipulated by altering the cultivation conditions and supplementing the media with specific amino acid precursors. This highlights the substrate flexibility of certain A-domains within the NRPS machinery.
| Host Strain | Medium | Supplement | Major Product(s) | Total Titer (mg/L) | Reference |
| M. xanthus DK1622::pArg2345 | CTT | None | This compound & B (approx. 1:1) | ~160 | [1] |
| M. xanthus DK1622::pArg2345 | M7/s4 | None | Primarily this compound | Not specified | [1] |
| M. xanthus DK1622::pArg2345 | M7/s4 | 10 mM L-α-aminobutyric acid | Primarily Argyrin B | Not specified | [1] |
Enzyme Kinetic Parameters of the Arg3 Module 4 Adenylation Domain
An in vitro characterization of the adenylation domain from the fourth module of Arg3 revealed a strong preference for D-configured amino acids, which is a relatively uncommon feature for NRPS A-domains.
| Substrate | Relative Activity (%) |
| D-Alanine | 100 |
| D-Serine | 75 |
| Glycine | 20 |
| L-Alanine | < 5 |
| L-Serine | < 5 |
Note: The kinetic parameters (Km and kcat) were not explicitly stated in the reviewed literature, but the relative activities were determined, indicating a high specificity for D-amino acids.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the research and production of this compound.
Identification and Cloning of the Argyrin Biosynthetic Gene Cluster
The identification of the Argyrin BGC typically involves genome mining of the producing organism, followed by bioinformatic analysis to identify NRPS-encoding genes. Cloning of such a large BGC often requires advanced molecular biology techniques.
Workflow for BGC Identification and Cloning:
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Biosynthesis and Heterologous Production of Argyrins - ACS Synthetic Biology - Figshare [acs.figshare.com]
- 4. Biosynthesis and Heterologous Production of Argyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.pmu.ac.at [pure.pmu.ac.at]
Argyrin A: A Technical Guide to its Targeting of Bacterial Elongation Factor G
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Argyrins, a class of cyclic octapeptides produced by myxobacteria, have emerged as promising candidates.[1] This technical guide provides an in-depth overview of the molecular mechanism by which Argyrin A and its analogs target the bacterial elongation factor G (EF-G), a crucial enzyme in protein synthesis. This document outlines the quantitative parameters of this interaction, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the key molecular events.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2] The primary molecular target of this compound is the elongation factor G (EF-G), a GTPase that is essential for the translocation of tRNA and mRNA on the ribosome during the elongation phase of protein synthesis.[3][4]
Contrary to initial hypotheses, recent structural and kinetic studies have revealed that Argyrin B, a close analog of this compound, does not prevent EF-G from binding to the ribosome.[1][5] Instead, Argyrin B binds to a novel allosteric pocket on EF-G, situated at the interface of domains III and V.[5][6] This binding event traps the EF-G-ribosome complex in a post-translocation intermediate state.[1][7] By locking EF-G onto the ribosome, Argyrin B effectively stalls the elongation cycle, leading to a cessation of protein synthesis and ultimately bacterial cell death. This mechanism is distinct from that of fusidic acid, another known EF-G inhibitor, which binds to a different site on EF-G.[1][6][7]
dot
Caption: Mechanism of this compound-mediated inhibition of protein synthesis.
Quantitative Data
The interaction of Argyrins with EF-G and their inhibitory effects on bacterial growth and protein synthesis have been quantified through various assays.
Table 1: Binding Affinity and In Vitro Inhibition
| Compound | Target | Assay | Kd (nM) | IC50 (µM) | Reference |
| Argyrin B | P. aeruginosa EF-G1 | Isothermal Titration Calorimetry | 173 | - | [6] |
| Argyrin B | P. aeruginosa EF-G1 | Surface Plasmon Resonance | 176 | - | [6] |
| This compound | E. coli in vitro translation | Luciferase Reporter Assay | - | 1.2 - 2.4 | [1] |
| Argyrin B | E. coli in vitro translation | Luciferase Reporter Assay | - | 1.2 - 2.4 | [1] |
| Argyrin C | E. coli in vitro translation | Luciferase Reporter Assay | - | 1.2 - 2.4 | [1] |
| Argyrin D | E. coli in vitro translation | Luciferase Reporter Assay | - | 1.2 - 2.4 | [1] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Argyrin B | Pseudomonas aeruginosa PAO1 | 8 | [3][4] |
| Argyrin B | Stenotrophomonas maltophilia | 4 | [3][4] |
| Argyrin B | Burkholderia multivorans | 1 | |
| Argyrin B | Acinetobacter baumannii | > 64 | [8] |
| Argyrin B | Escherichia coli (wild-type) | > 64 | |
| Argyrin B | P. aeruginosa Z61 (hypersusceptible) | 0.125 - 0.25 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's interaction with EF-G.
In Vitro Translation Inhibition Assay
This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system.
Objective: To determine the IC50 value of this compound and its analogs.
Materials:
-
E. coli in vitro translation system (e.g., PURExpress®)
-
Firefly luciferase reporter mRNA
-
Argyrin compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Prepare a master mix of the in vitro translation system components according to the manufacturer's instructions.
-
Serially dilute the Argyrin compounds to achieve a range of desired concentrations.
-
Add the diluted Argyrin compounds or vehicle control (e.g., DMSO) to individual reaction tubes.
-
Add the firefly luciferase reporter mRNA to each reaction tube.
-
Initiate the translation reaction by adding the master mix to each tube.
-
Incubate the reactions at the optimal temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
Stop the reactions and measure the luciferase activity using a luminometer after adding the luciferase assay reagent.
-
Plot the luminescence signal against the logarithm of the Argyrin concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits luciferase expression by 50%.
dot
Caption: Workflow for in vitro translation inhibition assay.
EF-G Cosedimentation Assay
This assay is used to determine if a compound promotes the stable association of EF-G with the ribosome.
Objective: To investigate the effect of Argyrin B on the formation of the EF-G-ribosome complex.
Materials:
-
Purified 70S ribosomes from E. coli
-
Purified EF-G from E. coli
-
GTP
-
Argyrin B
-
Sucrose (B13894) cushion solution (e.g., 1.1 M sucrose in a suitable buffer)
-
Ultracentrifuge and appropriate rotors
-
SDS-PAGE materials
Protocol:
-
Set up binding reactions containing 70S ribosomes, EF-G, and GTP in a suitable buffer.
-
In separate reactions, include either vehicle control, a known EF-G inhibitor (like fusidic acid), or Argyrin B at a specified concentration (e.g., 50 µM).[1]
-
Incubate the reactions to allow for complex formation.
-
Carefully layer each reaction mixture onto a sucrose cushion in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., >100,000 x g) for a sufficient time to pellet the ribosomes and any associated proteins.
-
Carefully separate the supernatant from the pellet.
-
Analyze the protein content of the supernatant and the resuspended pellet fractions by SDS-PAGE.
-
Visualize the protein bands (e.g., by Coomassie staining) to determine the amount of EF-G present in the pellet (ribosome-bound) versus the supernatant (unbound). An increase in EF-G in the pellet fraction in the presence of the compound indicates stabilization of the EF-G-ribosome complex.
dot
Caption: Workflow for EF-G cosedimentation assay.
Antibacterial Susceptibility Testing (MIC Determination)
This method determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Objective: To determine the MIC of Argyrin B against various bacterial strains.
Materials:
-
Bacterial strains of interest (e.g., P. aeruginosa PAO1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Argyrin B
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).
-
Serially dilute Argyrin B in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a positive control well with bacteria but no antibiotic.
-
Incubate the plate at the optimal growth temperature (e.g., 37°C) for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of Argyrin B that shows no visible bacterial growth (turbidity). Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.
Conclusion
This compound and its analogs represent a compelling class of antibacterial compounds that function by a novel mechanism of trapping EF-G on the ribosome. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of Argyrin-based therapeutics. The unique binding site and mechanism of action of Argyrins offer a potential avenue to combat bacterial strains that have developed resistance to existing antibiotics. Further investigation into the structure-activity relationships and pharmacokinetic properties of this compound class is warranted to unlock their full therapeutic potential.
References
- 1. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compounds That Have an Anti-Biofilm Effect against Common Bacteria at Very Low Concentrations and Their Antibiotic Combination Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of Antibacterial Spectrum and Resistance Potential of the Elongation Factor G Inhibitor Argyrin B in Key Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Elongation Factor G as the Conserved Cellular Target of Argyrin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determinants of Antibacterial Spectrum and Resistance Potential of the Elongation Factor G Inhibitor Argyrin B in Key Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Analogs of Argyrin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural analogs of Argyrin A, a class of cyclic octapeptides with promising therapeutic potential. This document delves into their biological activities, mechanisms of action, and the biosynthetic pathways responsible for their production. Detailed experimental protocols and structured data are presented to facilitate further research and development in this area.
Introduction to Argyrins
Argyrins are a family of cyclic octapeptides primarily isolated from myxobacteria, such as Archangium gephyra and Cystobacter sp.[1]. The family includes this compound and its natural analogs, Argyrins B-L, as well as derivatives identified through heterologous expression, such as A2, F3, and G3[2][3][4]. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, antitumorigenic, and immunosuppressive properties.
The core structure of argyrins consists of an eight-amino-acid ring, synthesized via a non-ribosomal peptide synthetase (NRPS) pathway[1]. Variations in the amino acid residues at specific positions within the cyclic peptide backbone give rise to the different analogs, each with potentially unique biological profiles.
Biological Activities and Mechanism of Action
Argyrins exert their biological effects through multiple mechanisms of action, primarily targeting protein synthesis and the ubiquitin-proteasome system.
Antimicrobial Activity
Several argyrin analogs exhibit significant activity against Gram-negative bacteria. Their mechanism of action involves the inhibition of the bacterial elongation factor G (EF-G), a crucial protein in bacterial protein synthesis[5][6]. By binding to EF-G on the ribosome, argyrins stall the translocation step of protein synthesis, leading to bacterial cell death[5][6].
Antitumor Activity
The antitumor properties of argyrins are largely attributed to their ability to inhibit the 20S proteasome, a key component of the cellular machinery responsible for protein degradation. Specifically, argyrins have been shown to inhibit the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the proteasome. This inhibition leads to the accumulation of cell cycle regulatory proteins, most notably the tumor suppressor protein p27kip1[7]. The stabilization of p27kip1 results in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells. Argyrin F, for instance, has demonstrated efficacy in preventing the progression of pancreatic ductal adenocarcinoma by inhibiting cell proliferation, migration, and invasion[8][9].
Immunosuppressive Activity
Argyrins also possess potent immunosuppressive properties. Argyrin B has been shown to be a reversible, non-competitive inhibitor of the immunoproteasome, with selectivity for the β1i and β5i subunits over their constitutive counterparts[10][11][12]. This selective inhibition of the immunoproteasome, which is highly expressed in immune cells, is believed to contribute to the immunosuppressive effects of these compounds.
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activities of various argyrin analogs. This data is essential for comparing the potency and selectivity of these compounds.
Table 1: Antibacterial Activity of Argyrin Analogs
| Analog | Organism | MIC (µg/mL) |
| Argyrin B | Pseudomonas aeruginosa | 8 |
| Argyrin B | Stenotrophomonas maltophilia | 4 |
| Argyrin B | Burkholderia multivorans | Low µg/mL range |
| Argyrin B | Acinetobacter baumannii | >64 |
| Argyrin B | Escherichia coli | >64 |
Table 2: In Vitro Translation Inhibition by Argyrin Analogs
| Analog | IC50 (µM) |
| This compound | 1.2 - 2.4 |
| Argyrin B | 1.2 - 2.4 |
| Argyrin C | 1.2 - 2.4 |
| Argyrin D | 1.2 - 2.4 |
Data from an in vitro E. coli translation system monitoring luciferase expression[5].
Table 3: Proteasome and Immunoproteasome Inhibition by Argyrin B
| Subunit | IC50 (µM) |
| β1c | 146.5 |
| β1i | 8.76 |
| β5c | 8.30 |
| β5i | 3.54 |
c = constitutive proteasome, i = immunoproteasome[12].
Table 4: Cytotoxicity of Argyrin Analogs Against Cancer Cell Lines
| Analog | Cell Line | Cancer Type | IC50 |
| Argyrin B | SW-480 | Colon Cancer | 4.6 nM |
Note: Comprehensive IC50 data for a wide range of argyrin analogs against various cancer cell lines is still an area of active research.
Biosynthesis of Argyrins
Argyrins are synthesized by a type I non-ribosomal peptide synthetase (NRPS) encoded by a dedicated biosynthetic gene cluster (BGC). The argyrin BGC from Cystobacter sp. SBCb004 consists of five genes, arg1 through arg5[1].
-
arg2 and arg3: These genes encode the large NRPS enzymes that form the core peptide backbone of the argyrin molecule.
-
arg1: This gene encodes a radical S-adenosyl-L-methionine (SAM)-dependent methyltransferase responsible for the C-methylation of a tryptophan residue.
-
arg4 and arg5: These genes encode an O-methyltransferase and a tryptophan-2,3-dioxygenase, respectively. These enzymes work in concert to modify a tryptophan residue, contributing to the structural diversity of the argyrin family.
The modular nature of the NRPS enzymes allows for the incorporation of different amino acid building blocks, leading to the production of various argyrin analogs.
Signaling Pathway: p27kip1 Stabilization
Argyrins' antitumor activity is intricately linked to the stabilization of the p27kip1 protein. Under normal conditions, p27kip1 is targeted for degradation by the ubiquitin-proteasome system. The E3 ubiquitin ligase complex SCF (Skp1-Cullin-1-F-box), with Skp2 as the substrate recognition component, plays a central role in this process. By inhibiting the proteasome, argyrins prevent the degradation of poly-ubiquitinated p27kip1, leading to its accumulation in the cell. This, in turn, inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of argyrins.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of argyrin analogs on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Argyrin analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the argyrin analog in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted argyrin analog solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Proteasome Activity Assay (Fluorescent Probe-Based)
This protocol measures the inhibitory activity of argyrin analogs against the different catalytic subunits of the 20S proteasome.
Materials:
-
Purified 20S proteasome (human or other species)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Fluorogenic proteasome substrate specific for each subunit (e.g., Suc-LLVY-AMC for β5, Boc-LSTR-AMC for β2, Z-LLE-AMC for β1)
-
Argyrin analog stock solution (in DMSO)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the argyrin analog in assay buffer.
-
In a 96-well plate, add the diluted argyrin analog, purified 20S proteasome, and assay buffer to a final volume of 50 µL. Include a vehicle control (buffer with DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Add 50 µL of the fluorogenic substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Monitor the fluorescence kinetically over a period of 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Heterologous Expression and Purification of Argyrins
A detailed, step-by-step protocol for the heterologous production and purification of argyrins in Myxococcus xanthus is an extensive process. Key steps generally involve:
-
Gene Cluster Assembly: The argyrin BGC is synthetically constructed or cloned from the producer strain.
-
Vector Construction: The BGC is inserted into an appropriate expression vector for M. xanthus.
-
Host Transformation: The expression vector is introduced into a suitable M. xanthus host strain, often one that has been engineered for improved secondary metabolite production.
-
Fermentation: The recombinant M. xanthus is cultured in a suitable medium under optimized conditions to induce argyrin production.
-
Extraction: The argyrins are extracted from the culture broth and/or cell mass using organic solvents.
-
Purification: The crude extract is subjected to a series of chromatographic steps (e.g., silica (B1680970) gel chromatography, reversed-phase HPLC) to isolate and purify the desired argyrin analogs.
-
Structure Verification: The identity and purity of the isolated argyrins are confirmed using analytical techniques such as mass spectrometry and NMR spectroscopy.
For a detailed, optimized protocol, it is recommended to consult specialized literature on myxobacterial heterologous expression.
Conclusion and Future Directions
The natural analogs of this compound represent a promising class of bioactive compounds with multifaceted therapeutic potential. Their ability to target fundamental cellular processes such as protein synthesis and proteasomal degradation makes them attractive candidates for the development of new antimicrobial and anticancer agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field.
Future research should focus on:
-
Comprehensive SAR studies: A broader range of natural and synthetic argyrin analogs should be systematically evaluated to delineate the structural features crucial for their diverse biological activities and to optimize their potency and selectivity.
-
Elucidation of resistance mechanisms: Understanding the potential for resistance development, particularly in a clinical context, is critical for the long-term viability of argyrins as therapeutic agents.
-
In vivo efficacy and toxicity studies: Promising argyrin analogs need to be rigorously tested in preclinical animal models to assess their therapeutic efficacy, pharmacokinetic properties, and potential toxicities.
-
Optimization of production: Further improvements in the heterologous production of argyrins are needed to ensure a sustainable and cost-effective supply for preclinical and clinical development.
By addressing these key areas, the full therapeutic potential of the argyrin family of natural products can be realized.
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Biosynthesis and Heterologous Production of Argyrins - ACS Synthetic Biology - Figshare [acs.figshare.com]
- 4. pure.pmu.ac.at [pure.pmu.ac.at]
- 5. pnas.org [pnas.org]
- 6. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic effects of Argyrin F in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Argyrin B, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.mdx.ac.uk [repository.mdx.ac.uk]
Immunomodulatory Properties of Argyrin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argyrin A, a cyclic peptide of myxobacterial origin, has emerged as a molecule of significant interest due to its potent immunomodulatory and antitumor activities. This technical guide provides an in-depth overview of the core immunomodulatory properties of this compound, with a focus on its mechanisms of action, quantitative effects on immune cells, and the experimental protocols used for its characterization. The primary immunomodulatory functions of this compound are attributed to its activity as a proteasome inhibitor and its ability to interfere with mitochondrial protein synthesis, leading to downstream effects on key signaling pathways and cytokine production. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the critical signaling pathways and experimental workflows to support further research and development of this compound as a potential therapeutic agent.
Introduction
Argyrins are a family of cyclic octapeptides produced by the myxobacterial strains Archangium gephyra and Cystobacter sp.[1]. Among these, this compound has been a subject of investigation for its diverse biological activities, including potent immunosuppressive effects[1]. Its ability to modulate immune responses stems from its unique mechanisms of action, which include the inhibition of the proteasome and the targeting of mitochondrial elongation factor G1 (EF-G1)[1]. These actions culminate in the suppression of pro-inflammatory pathways and the induction of apoptosis in specific cell types, highlighting its potential as a lead compound for the development of novel immunomodulatory drugs[1]. This guide aims to consolidate the technical information available on this compound to facilitate its exploration by the scientific community.
Mechanisms of Immunomodulation
This compound exerts its immunomodulatory effects through two primary mechanisms:
2.1. Proteasome Inhibition:
This compound is a potent inhibitor of the proteasome, a multi-catalytic proteinase complex responsible for the degradation of ubiquitinated proteins[1]. The proteasome plays a critical role in the regulation of several cellular processes, including the activation of the transcription factor NF-κB.
-
NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon receiving an inflammatory stimulus, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines and adhesion molecules. By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.
2.2. Inhibition of Mitochondrial Protein Synthesis:
This compound has been shown to target the mitochondrial elongation factor G1 (EF-G1), a key component of the mitochondrial protein synthesis machinery. This inhibition leads to a reduction in the production of mitochondrial-encoded proteins, which can have profound effects on cellular metabolism and function. A significant consequence of this activity is the reduction of Interleukin-17 (IL-17) production by T-helper 17 (Th17) cells[1]. Th17 cells are a subset of T-helper cells that play a crucial role in the inflammatory response, and their dysregulation is implicated in various autoimmune diseases.
Quantitative Data on Immunomodulatory Effects
While specific quantitative data for this compound is still emerging, studies on the closely related Argyrin B provide valuable insights into the potency and selectivity of this class of molecules.
Table 1: Inhibitory Activity of Argyrin B on Proteasome Subunits
| Proteasome Subunit | IC50 (µM) | Proteasome Type |
| β1c | >50 | Constitutive |
| β5c | 12.5 ± 1.5 | Constitutive |
| β1i | 2.8 ± 0.3 | Immunoproteasome |
| β5i | 1.9 ± 0.2 | Immunoproteasome |
Data sourced from a study on Argyrin B, a close analog of this compound. The study highlights the preferential inhibition of the immunoproteasome over the constitutive proteasome.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunomodulatory properties of this compound.
4.1. Proteasome Inhibition Assay
This protocol describes a method to measure the chymotrypsin-like activity of the 20S proteasome in the presence of this compound.
-
Materials:
-
Purified 20S proteasome
-
Suc-LLVY-AMC (fluorogenic substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black microplate, add the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Bortezomib).
-
Add purified 20S proteasome to each well and incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (slope of the linear phase of the fluorescence curve).
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
4.2. T-Cell Proliferation Assay (CFSE-based)
This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure this compound's effect on T-cell proliferation.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE staining solution
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))
-
This compound
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the CFSE-labeled cells in complete RPMI medium and plate in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA. Include an unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Acquire the cells on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data by gating on the lymphocyte population and observing the dilution of CFSE fluorescence as a measure of cell division. Calculate the percentage of proliferating cells and the proliferation index for each condition.
-
4.3. Cytokine Production Analysis (ELISA for IL-17)
This protocol describes the measurement of IL-17 in the supernatant of cultured T-cells treated with this compound.
-
Materials:
-
Human PBMCs or purified CD4+ T-cells
-
T-cell differentiation medium (for Th17 polarization: RPMI-1640, 10% FBS, anti-IFN-γ, anti-IL-4, IL-6, TGF-β, IL-23)
-
This compound
-
Human IL-17 ELISA kit
-
Microplate reader
-
-
Procedure:
-
Culture PBMCs or purified CD4+ T-cells under Th17 polarizing conditions.
-
Add serial dilutions of this compound to the culture wells at the initiation of culture.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Centrifuge the culture plate to pellet the cells and collect the supernatant.
-
Perform the IL-17 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated plate, followed by the detection antibody and substrate.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-17 in each sample based on the standard curve.
-
Determine the percentage of inhibition of IL-17 production for each this compound concentration.
-
4.4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details a flow cytometry-based method to quantify apoptosis induced by this compound in a T-cell line (e.g., Jurkat cells).
-
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed Jurkat cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash once with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add additional binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
4.5. Western Blot for NF-κB Activation (IκBα Degradation)
This protocol describes the detection of IκBα degradation as an indicator of NF-κB pathway activation.
-
Materials:
-
Immune cells (e.g., macrophages or T-cells)
-
Stimulating agent (e.g., LPS or TNF-α)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agent (e.g., LPS for macrophages) for a short duration (e.g., 15-30 minutes) to induce IκBα degradation.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Analyze the band intensities to determine the relative levels of IκBα in each sample. A preservation of the IκBα band in the presence of the stimulus and this compound indicates inhibition of the NF-κB pathway.
-
Signaling Pathways and Experimental Workflows
5.1. NF-κB Signaling Pathway and the Role of Proteasome Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the point of intervention by this compound through proteasome inhibition.
Caption: Canonical NF-κB signaling pathway and its inhibition by this compound.
5.2. Experimental Workflow for Assessing Immunomodulatory Effects on T-Cells
The following diagram outlines a typical experimental workflow to evaluate the impact of this compound on T-cell function.
Caption: Experimental workflow for T-cell proliferation and cytokine analysis.
Conclusion
This compound demonstrates significant immunomodulatory potential, primarily through its dual mechanisms of proteasome inhibition and interference with mitochondrial protein synthesis. These actions lead to the suppression of key inflammatory pathways, such as NF-κB signaling, and a reduction in the production of pro-inflammatory cytokines like IL-17. The available data, particularly from its analog Argyrin B, suggests a promising therapeutic window with preferential activity against the immunoproteasome. The detailed experimental protocols and workflow diagrams provided in this guide are intended to serve as a valuable resource for researchers in the fields of immunology and drug development, facilitating further investigation into the therapeutic applications of this compound. Future studies should focus on generating more comprehensive quantitative data for this compound and exploring its efficacy and safety in preclinical models of inflammatory and autoimmune diseases.
References
The Antitumor Activity of Argyrin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argyrin A, a cyclic peptide originally isolated from the myxobacterium Archangium gephyra, has emerged as a compound of interest in oncology research due to its potent antitumor activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic potential. The primary mode of action involves the inhibition of the 20S proteasome, a critical cellular machinery responsible for protein degradation. This inhibition leads to the stabilization of key tumor suppressor proteins, most notably p27Kip1, thereby triggering a cascade of events culminating in cancer cell apoptosis and the suppression of angiogenesis. This document details the core signaling pathways, summarizes available data on its efficacy, and provides comprehensive experimental protocols for researchers investigating this promising anti-cancer agent.
Core Mechanism of Action: Proteasome Inhibition and p27Kip1 Stabilization
This compound exerts its primary antitumor effect by targeting and inhibiting the 20S proteasome. The proteasome is a multi-protein complex crucial for the degradation of ubiquitinated proteins, playing a vital role in cell cycle regulation, signal transduction, and the removal of damaged or misfolded proteins.
By inhibiting the proteasome, this compound prevents the degradation of the cyclin-dependent kinase inhibitor p27Kip1.[1] Under normal conditions, p27Kip1 levels are tightly regulated throughout the cell cycle, and its degradation is a prerequisite for cell cycle progression. In many cancers, p27Kip1 is downregulated, contributing to uncontrolled cell proliferation. This compound-mediated stabilization of p27Kip1 leads to cell cycle arrest, primarily at the G1/S phase transition, and subsequently induces apoptosis.[2]
Quantitative Data on Antitumor Activity
Table 1: In Vitro Cytotoxicity of Argyrin Analogs
| Cell Line | Cancer Type | Argyrin Analog | IC50 | Reference |
| Pancreatic Cancer Cells | Pancreatic Ductal Adenocarcinoma | Argyrin F | Dose- and time-dependent inhibition of proliferation | [2] |
| HCT116 | Colon Carcinoma | This compound | Induces apoptosis | [1] |
| HeLa | Cervical Cancer | This compound | Induces apoptosis | [1] |
Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature. The data for Argyrin F indicates a dose- and time-dependent effect, suggesting that IC50 values would vary based on the duration of exposure.
Table 2: In Vivo Efficacy of Argyrin Analogs
| Animal Model | Cancer Type | Argyrin Analog | Treatment | Outcome | Reference |
| Engineered Mice (Pdx1-Cre; LSL-KrasG12D; p53 lox/+) | Pancreatic Ductal Adenocarcinoma | Argyrin F | Monotherapy and combination with Gemcitabine | Reduced tumor spread and ascites, especially in combination therapy. | [2] |
| Xenograft Mouse Model | General | This compound | Not Specified | Tumor ceases growing and decreases by up to 50%. |
Key Downstream Signaling Pathways
p27Kip1-Dependent Apoptosis
A crucial finding is that the apoptotic activity of this compound is dependent on the presence of p27Kip1. However, this pro-apoptotic function is independent of p27Kip1's well-established role as a cyclin-dependent kinase (CDK) inhibitor. This suggests a novel signaling cascade initiated by the accumulation of p27Kip1. The precise downstream effectors in this pathway are a subject of ongoing research.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been shown to inhibit angiogenesis. This effect is likely mediated through the stabilization of anti-angiogenic factors or the destabilization of pro-angiogenic factors that are regulated by the proteasome.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's antitumor activity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa, pancreatic cancer cells)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for p27Kip1 Stabilization
This technique is used to detect the levels of p27Kip1 and other relevant proteins in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p27Kip1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p27Kip1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation Assay)
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
This compound
-
96-well plates
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate the plate at 37°C for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.
Conclusion and Future Directions
This compound demonstrates significant potential as an antitumor agent through its well-defined mechanism of proteasome inhibition and subsequent stabilization of the tumor suppressor p27Kip1. This leads to the induction of apoptosis and inhibition of angiogenesis in cancer cells. While the qualitative effects are well-documented, a more comprehensive understanding of its quantitative efficacy across a broader range of cancer types is needed. Future research should focus on elucidating the specific downstream effectors in the p27Kip1-dependent, CDK-independent apoptotic pathway. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are essential to translate the promising preclinical findings of this compound and its analogs into clinical applications for cancer therapy. The development of more potent and specific Argyrin derivatives also represents a promising avenue for future drug development efforts.
References
The Structure-Activity Relationship of Argyrin A Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrins are a class of cyclic octapeptides, originally isolated from the myxobacterium Archangium gephyra, that have garnered significant interest in the scientific community due to their potent and diverse biological activities. These activities include antitumor, immunosuppressive, and antibacterial effects, making them promising candidates for drug development. The primary mechanism of their anticancer and immunosuppressive action is the inhibition of the proteasome, a key cellular machinery responsible for protein degradation. This inhibition leads to the stabilization of crucial cell cycle regulators, such as the tumor suppressor protein p27kip1. In the antibacterial realm, argyrins target the bacterial translation elongation factor G (EF-G), thereby halting protein synthesis. This multifaceted biological profile has spurred extensive research into the structure-activity relationships (SAR) of argyrin derivatives to optimize their therapeutic potential. This technical guide provides a comprehensive overview of the SAR of Argyrin A and its analogues, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Core Structure of Argyrins
The argyrin scaffold is a non-ribosomally synthesized octapeptide characterized by several unique amino acid residues. This compound and B, the most studied members of this family, are composed of glycine, sarcosine, dehydroalanine, an unmodified tryptophan, a 4-methoxy-tryptophan, a thiazole (B1198619) ring, and either D-alanine (this compound) or D-aminobutyrate (Argyrin B). The structural variations among different argyrin derivatives are key to their differing biological activities.
Structure-Activity Relationship Data
The biological activity of this compound derivatives has been evaluated through various in vitro assays, including cytotoxicity against cancer cell lines, inhibition of the proteasome, and antibacterial activity. The following tables summarize the key quantitative data from these studies, highlighting the impact of structural modifications on potency.
Anticancer and Proteasome Inhibitory Activity
The anticancer effects of argyrins are primarily attributed to their ability to inhibit the proteasome. This leads to the accumulation of proteins that regulate the cell cycle, such as p27kip1, ultimately inducing apoptosis and inhibiting angiogenesis.
| Derivative | Cell Line | Activity Metric | Value | Reference |
| This compound | HCT-116 (Colon) | GI50 | 1.8 nM | |
| (5-methoxy-Trp4)argyrin | HCT-116 (Colon) | GI50 | 3.8 nM | |
| Argyrin B | SW-480 (Colon) | IC50 | 4.6 nM | |
| Argyrin B | Constitutive Proteasome (β1c) | IC50 | 183.7 µM | |
| Argyrin B | Immunoproteasome (β1i) | IC50 | 10.4 µM | |
| Argyrin B | Constitutive Proteasome (β5c) | IC50 | 11.4 µM | |
| Argyrin B | Immunoproteasome (β5i) | IC50 | 10.3 µM | |
| Argyrin B | Immunoproteasome (β1i) | Ki | low µM range | |
| Argyrin B | Immunoproteasome (β5i) | Ki | low µM range |
Table 1: Anticancer and Proteasome Inhibitory Activities of Argyrin Derivatives.
Key SAR Insights for Anticancer Activity:
-
Methoxy (B1213986) Group on Tryptophan: The presence of a methoxy group on the tryptophan residue is crucial for potent biological activity.
-
Exo-methylene Group: The exo-methylene group is also essential for the antiproliferative and proteasome inhibitory activities.
-
Subunit Selectivity: Argyrin B demonstrates a preference for inhibiting the β1i subunit of the immunoproteasome over the corresponding subunit of the constitutive proteasome. However, within the immunoproteasome, it inhibits both β1i and β5i with similar potency.
Antibacterial Activity
Argyrins exhibit promising activity against Gram-negative bacteria, a class of pathogens that are notoriously difficult to treat due to their outer membrane barrier. Their mechanism of action involves binding to the elongation factor G (EF-G) on the ribosome, thereby stalling protein synthesis.
| Derivative | Bacterial Strain | Activity Metric | Value | Reference |
| This compound | E. coli in vitro translation | IC50 | 1.2 - 2.4 µM | |
| Argyrin B | E. coli in vitro translation | IC50 | 1.2 - 2.4 µM | |
| Argyrin C | E. coli in vitro translation | IC50 | 1.2 - 2.4 µM | |
| Argyrin D | E. coli in vitro translation | IC50 | 1.2 - 2.4 µM | |
| This compound | P. aeruginosa ATCC 10145 | Growth Inhibition | Yes (20 µg disc) | |
| Argyrin B | P. aeruginosa ATCC 10145 | Growth Inhibition | Yes (20 µg disc) | |
| This compound | P. aeruginosa CCARM 0024 | Growth Inhibition | Yes (20 µg disc) | |
| Argyrin B | P. aeruginosa CCARM 0024 | Growth Inhibition | Yes (20 µg disc) |
Table 2: Antibacterial Activity of Argyrin Derivatives.
Key SAR Insights for Antibacterial Activity:
-
Broad Spectrum among Derivatives: Argyrins A, B, C, and D all display comparable inhibitory activity in an E. coli in vitro translation system.
-
Gram-Negative Selectivity: Argyrins A and B show activity against Pseudomonas aeruginosa but not against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, nor against E. coli in disc diffusion assays, suggesting the influence of the bacterial outer membrane on drug uptake.
Signaling Pathways and Mechanisms of Action
Inhibition of the Ubiquitin-Proteasome Pathway
Argyrins exert their anticancer effects by disrupting the ubiquitin-proteasome system. This pathway is a critical regulator of protein homeostasis in eukaryotic cells. The diagram below illustrates the mechanism by which this compound leads to the stabilization of the tumor suppressor p27kip1.
A Technical Guide to the Total Synthesis of Argyrin A and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Argyrin A, a cyclic octapeptide originally isolated from the myxobacterium Archangium gephyra, has emerged as a compelling target in drug discovery due to its potent and diverse biological activities. As a modulator of crucial cellular pathways, this compound and its synthetic analogs exhibit significant immunosuppressive, anti-cancer, and antibiotic properties.[1] This technical guide provides an in-depth overview of the total synthesis of this compound and its derivatives, focusing on key chemical strategies, experimental methodologies, and the structure-activity relationships that govern their therapeutic potential.
Biological Mechanism of Action: Proteasome Inhibition
This compound exerts its primary anti-cancer effects by inhibiting the ubiquitin-proteasome pathway (UPP). This pathway is a critical cellular process responsible for the degradation of damaged or unnecessary proteins, including key regulators of the cell cycle. By inhibiting the proteasome, this compound prevents the degradation of the cyclin-dependent kinase inhibitor p27Kip1.[1] The resulting accumulation of p27Kip1 leads to cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic strategy behind this natural product.[1]
The 26S proteasome is a large protein complex responsible for this degradation. The catalytic activity resides within the 20S core particle, which has three distinct proteolytic sites: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like). Argyrins have been shown to inhibit these activities, with analogs exhibiting differential selectivity.[2][3]
Below is a diagram illustrating the ubiquitin-proteasome pathway and the inhibitory action of this compound.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Total Synthesis Strategies
The complex macrocyclic structure of this compound, which features several non-standard amino acids, presents a significant challenge for chemical synthesis. Key structural features include a dehydroalanine (B155165) (Dha) residue and a 4-methoxy-tryptophan unit. Synthetic approaches are typically convergent, involving the preparation of key peptide fragments followed by a crucial macrolactamization step to form the cyclic backbone.[4] Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the assembly of the linear peptide precursor.
Below is a generalized workflow for the total synthesis of this compound, based on strategies employed by leading research groups.
References
Methodological & Application
Argyrin A in Pancreatic Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin A, a cyclic peptide derived from the myxobacterium Archangium gephyra, and its analogue Argyrin F, have demonstrated significant antitumor activities, positioning them as promising candidates for the development of novel cancer therapeutics. In the context of pancreatic ductal adenocarcinoma (PDAC), a malignancy with a notoriously poor prognosis, Argyrins have shown potential in preclinical studies. These compounds function as proteasome inhibitors, leading to the stabilization of key cell cycle regulators and subsequent inhibition of cancer cell proliferation and survival. This document provides a summary of the effects of Argyrin treatment on pancreatic cancer cell lines, along with detailed protocols for key experimental assays and visualizations of the implicated signaling pathways.
Data Summary
Table 1: Effects of Argyrin F on Pancreatic Cancer Cell Lines
| Cell Line | Effect | Observations |
| Panc-1 | Inhibition of cell proliferation | Dose- and time-dependent |
| Induction of apoptosis | Dose- and time-dependent | |
| Cell cycle arrest | G1/S phase arrest | |
| Inhibition of migration | Not specified | |
| Inhibition of invasion | Not specified | |
| Inhibition of colony formation | Not specified | |
| Induction of senescence | Partial induction | |
| KP3 | Inhibition of cell proliferation | Dose- and time-dependent |
| Induction of apoptosis | Dose- and time-dependent | |
| Cell cycle arrest | Increase in sub-G1 population | |
| Inhibition of migration | Not specified | |
| Inhibition of invasion | Not specified | |
| Inhibition of colony formation | Not specified | |
| Induction of senescence | Partial induction |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound/F on pancreatic cancer cell lines.
Cell Culture and Drug Treatment
-
Cell Lines: Human pancreatic cancer cell lines Panc-1 and KP3 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound/F is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
-
Seeding: Plate pancreatic cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound/F for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound/F at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Preparation: Seed and treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for p21 and p27
-
Protein Extraction: Treat cells with this compound/F, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21 and p27 overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow for Assessing this compound/F Effects
Caption: Experimental workflow for evaluating this compound/F in pancreatic cancer cells.
Proposed Signaling Pathway of this compound/F in Pancreatic Cancer Cells
Caption: this compound/F inhibits the proteasome, leading to p21/p27 accumulation and cell cycle arrest.
Conclusion
This compound and its analogue Argyrin F demonstrate notable anti-proliferative and pro-apoptotic effects in pancreatic cancer cell lines. The primary mechanism of action appears to be through proteasome inhibition, which leads to the stabilization of the cyclin-dependent kinase inhibitors p21 and p27, resulting in G1/S phase cell cycle arrest. Further investigation is warranted to fully elucidate the therapeutic potential of Argyrins in pancreatic cancer, including more extensive studies to determine their efficacy across a broader range of pancreatic cancer subtypes and to identify potential synergistic combinations with existing chemotherapeutic agents. The protocols and data presented herein provide a foundational framework for researchers to further explore the utility of Argyrins in the context of pancreatic cancer drug development.
Application Notes and Protocols for Evaluating Argyrin A in an In Vitro Wound Healing Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental process in tissue repair and regeneration. The in vitro wound healing assay, or scratch assay, is a widely adopted method to study collective cell migration.[1][2] This assay is instrumental in screening potential therapeutic compounds that may modulate the wound healing process. Argyrin A is an investigational compound with a hypothesized role in modulating actin dynamics, a critical component of cell motility. These application notes provide a detailed protocol for utilizing a wound healing assay to quantitatively assess the effect of this compound on cell migration.
Hypothesized Mechanism of Action of this compound:
It is hypothesized that this compound influences the intricate signaling network that governs the cytoskeletal rearrangements necessary for cell migration. Specifically, this compound is proposed to interact with the Rho family of small GTPases—Rho, Rac, and Cdc42—which are master regulators of the actin cytoskeleton.[3][4][5] By modulating the activity of these GTPases, this compound may affect the formation of an actomyosin (B1167339) ring at the wound edge, a key structure for coordinated cell movement.[5] This interference with actin dynamics is the basis for its potential to alter wound closure rates.[6][7]
Experimental Protocols
In Vitro Wound Healing (Scratch) Assay
This protocol is designed to assess the effect of this compound on the migration of a confluent cell monolayer.
Materials:
-
Cell line of interest (e.g., fibroblasts, keratinocytes, or endothelial cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., a known inhibitor of cell migration like Cytochalasin D)
-
24-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips or a specialized wound healing insert[8]
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Seed cells into a 24-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours. A typical seeding density for many cell lines is 1.5 to 2 x 10^5 cells/well in a 24-well plate.[9]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach approximately 90-100% confluency.
-
-
Creating the "Wound":
-
Once the cells form a confluent monolayer, carefully create a scratch or "wound" through the center of the monolayer using a sterile p200 or p1000 pipette tip.[9]
-
Alternatively, for a more uniform wound width, use a commercially available wound healing insert during cell seeding and remove it after the cells have attached and become confluent.[8]
-
Gently wash the wells twice with PBS to remove any detached cells.
-
-
Treatment with this compound:
-
Replace the PBS with fresh, complete cell culture medium containing the desired concentrations of this compound.
-
Include the following controls:
-
Vehicle Control: Medium with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Negative Control: Medium without any treatment.
-
Positive Control: Medium with a known inhibitor of cell migration.
-
-
It is recommended to use a serum-free or low-serum medium to minimize cell proliferation, which can be a confounding factor.[1]
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the wounds in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.
-
To ensure the same field of view is captured at subsequent time points, create reference marks on the bottom of the plate.[10]
-
Return the plate to the incubator.
-
Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours) until the wound in the control wells is nearly closed.
-
-
Image Analysis and Data Quantification:
-
Use image analysis software like ImageJ to measure the area of the wound at each time point.
-
Calculate the percentage of wound closure at each time point (t) relative to the initial wound area at time 0 using the following formula[10]: Wound Closure (%) = [(Area at t=0 - Area at t=x) / Area at t=0] x 100
-
The migration rate can also be determined by measuring the change in wound width over time.[11]
-
Data Presentation
Quantitative data from the wound healing assay should be summarized in a clear and structured format to facilitate comparison between different concentrations of this compound and the controls.
Table 1: Effect of this compound on Wound Closure Percentage
| Treatment | Concentration (µM) | 0 hr | 6 hr | 12 hr | 24 hr | 48 hr |
| Vehicle Control | - | 0% | Value | Value | Value | Value |
| This compound | 1 | 0% | Value | Value | Value | Value |
| This compound | 10 | 0% | Value | Value | Value | Value |
| This compound | 50 | 0% | Value | Value | Value | Value |
| Positive Control | Conc | 0% | Value | Value | Value | Value |
Values to be filled in with experimental data (Mean ± SD).
Table 2: Effect of this compound on Cell Migration Rate
| Treatment | Concentration (µM) | Migration Rate (µm/hr) |
| Vehicle Control | - | Value |
| This compound | 1 | Value |
| This compound | 10 | Value |
| This compound | 50 | Value |
| Positive Control | Conc | Value |
Values to be filled in with experimental data (Mean ± SD), calculated from the linear phase of wound closure.[11]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathway of this compound and the experimental workflow of the wound healing assay.
Caption: Hypothesized signaling pathway of this compound in cell migration.
Caption: Experimental workflow for the in vitro wound healing assay.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Wound healing assay | Abcam [abcam.com]
- 3. Rho family GTPases bring a familiar ring to cell wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pattern formation of Rho GTPases in single cell wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coordination of Rho family GTPase activities to orchestrate cytoskeleton responses during cell wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actin dynamics: old friends with new stories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacological cocktail for arresting actin dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 11. The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Argyrin A MTT Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin A, a cyclic peptide originally isolated from the myxobacterium Archangium gephyra, has emerged as a compound of interest in cancer research due to its potent antitumor activities. Its primary mechanism of action involves the inhibition of the 20S proteasome. This inhibition prevents the degradation of the cyclin-dependent kinase inhibitor p27kip1, a crucial tumor suppressor protein. The subsequent accumulation of p27kip1 in cancer cells leads to cell cycle arrest and the induction of apoptosis, thereby reducing cell viability.[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell viability. This assay quantifies the metabolic activity of living cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative measure of viable cells.[2][3][4]
These application notes provide a comprehensive protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on various cancer cell lines.
Data Presentation
While specific IC50 values for this compound determined by MTT assay are not widely available in the public domain, the following table provides a template for how such data should be structured and presented. Researchers can populate this table with their experimentally determined values.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Example: HCT116 | Colon Carcinoma | 72 | Data not available | [Your Data] |
| Example: HeLa | Cervical Cancer | 72 | Data not available | [Your Data] |
| Example: PC-3 | Prostate Cancer | 72 | Data not available | [Your Data] |
| Example: MCF-7 | Breast Cancer | 72 | Data not available | [Your Data] |
Experimental Protocols
This section details the materials and methodology for conducting an MTT cell viability assay to determine the cytotoxic effects of this compound.
Materials
-
This compound
-
Target cancer cell lines (e.g., HCT116, HeLa, PC-3, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Methodology
1. Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate complete medium until they reach 70-80% confluency.
-
Harvest the cells using trypsinization and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal range for your cell line.
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) as the highest concentration of this compound.
-
Untreated Control: Cells in complete culture medium only.
-
Blank: Wells containing only culture medium (no cells) to serve as a background control.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[5]
3. MTT Assay:
-
Following the incubation period with this compound, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[4]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[2]
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.[2]
-
Data Calculation:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
-
IC50 Determination:
-
Plot a dose-response curve with the concentration of this compound on the x-axis (logarithmic scale) and the percentage of cell viability on the y-axis.
-
The IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, can be determined from the curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for this compound MTT Cell Viability Assay.
Signaling Pathway
Caption: this compound's impact on cell viability via proteasome inhibition.
References
- 1. This compound reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of arctigenin-mediated specific cytotoxicity against human lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Argyrin A Administration in Mouse Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin A, a cyclic peptide originally isolated from the myxobacterium Archangium gephyra, and its analog Argyrin F, have demonstrated potent anti-tumor activities in various preclinical mouse models. These compounds function primarily as proteasome inhibitors. This document provides a comprehensive overview of the administration of this compound and its analogs in mouse models, including detailed protocols, quantitative data from published studies, and insights into its mechanism of action.
Mechanism of Action: Proteasome Inhibition and p27Kip1 Stabilization
This compound exerts its anti-cancer effects by inhibiting the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of various proteins that are normally targeted for degradation. A key protein stabilized by this compound treatment is the cyclin-dependent kinase inhibitor p27Kip1[1].
The accumulation of p27Kip1 plays a crucial role in the anti-tumor activity of this compound. Elevated levels of p27Kip1 lead to cell cycle arrest, primarily at the G1/S phase transition, and the induction of apoptosis (programmed cell death) in cancer cells[1][2]. The entire anti-tumoral activity of this compound is dependent on the presence of p27Kip1, as cells lacking this protein are resistant to the compound's effects[1].
this compound inhibits the proteasome, leading to p27Kip1 accumulation, cell cycle arrest, and apoptosis.
Administration Routes and Efficacy in Mouse Models
The primary route of administration for this compound and its analogs in published mouse studies is intraperitoneal (i.p.) injection. While other routes such as intravenous (i.v.) and oral gavage are common for drug administration in mice, specific data for this compound via these routes are limited in the public domain.
Intraperitoneal (i.p.) Administration
Intraperitoneal injection is a widely used method for delivering therapeutic agents in preclinical rodent studies.
Efficacy Data:
| Compound | Mouse Model | Tumor Type | Dosage and Schedule | Efficacy | Reference |
| Argyrin F | Syngeneic (VM/Dk) | Glioma | 1 mg/kg, i.p., every three days | Increased T cell infiltration into the tumor. When combined with a PD-1 antibody, it prolonged overall survival compared to monotherapy. | [3] |
| Argyrin F | Genetically Engineered (Pdx1-Cre; LSL-KrasG12D; p53 lox/+) | Pancreatic Ductal Adenocarcinoma (PDAC) | 1 mg/kg/body weight, i.p., daily for 3 consecutive days. | As a single agent, it showed anti-tumor effects. In combination with Gemcitabine, it led to the largest reduction in tumor spread and ascites. | [1] |
Experimental Protocols
Intraperitoneal Administration of Argyrin F in a Glioma Mouse Model
This protocol is adapted from a study investigating Argyrin F in an orthotopic syngeneic glioma mouse model[3].
Materials:
-
Argyrin F
-
Vehicle solution (e.g., DMSO and sterile saline). The exact vehicle composition for Argyrin F was not specified in the source, but a common vehicle for similar compounds is 10% DMSO, 40% PEG300, and 50% sterile water or saline. It is crucial to perform solubility and stability tests for the specific batch of Argyrin F.
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
70% ethanol (B145695) for disinfection
-
Appropriate mouse restraint device
Procedure:
-
Preparation of Argyrin F Solution:
-
On the day of injection, prepare the Argyrin F solution in the chosen vehicle.
-
For a 1 mg/kg dose in a 25 g mouse, the required dose is 0.025 mg.
-
If the final injection volume is 100 µL (0.1 mL), the concentration of the solution should be 0.25 mg/mL.
-
First, dissolve the required amount of Argyrin F in a small volume of DMSO and then add the remaining vehicle components. Ensure complete dissolution.
-
Protect the solution from light if the compound is light-sensitive.
-
-
Animal Handling and Injection:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Restrain the mouse using an appropriate method.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the Argyrin F solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
-
Dosing Schedule:
-
Administer the injections every three days, starting on day 7 after tumor implantation[3].
-
Workflow for intraperitoneal administration of this compound/F in a mouse model.
Intraperitoneal Administration of Argyrin F in a Pancreatic Cancer Mouse Model
This protocol is based on a study using a genetically engineered mouse model of pancreatic ductal adenocarcinoma[1].
Materials:
-
Same as for the glioma model.
Procedure:
-
Preparation of Argyrin F Solution:
-
Prepare the Argyrin F solution as described in the glioma protocol to achieve a final concentration suitable for a 1 mg/kg dose.
-
-
Animal Handling and Injection:
-
Follow the same procedure for animal handling and intraperitoneal injection as outlined in the glioma protocol.
-
-
Dosing Schedule:
Quantitative Data Summary
As of the latest review of published literature, specific pharmacokinetic parameters for this compound or Argyrin F (Cmax, Tmax, AUC, half-life, and oral bioavailability) in mouse models have not been reported in detail. The available data primarily focuses on the effective dose and schedule for anti-tumor efficacy.
| Parameter | Intraperitoneal (i.p.) | Intravenous (i.v.) | Oral (p.o.) |
| Dose | 1 mg/kg[1][3] | Data not available | Data not available |
| Cmax | Data not available | Data not available | Data not available |
| Tmax | Data not available | Data not available | Data not available |
| AUC | Data not available | Data not available | Data not available |
| Half-life (t1/2) | Data not available | Data not available | Data not available |
| Bioavailability | Data not available | Data not available | Data not available |
Considerations for Future Studies
-
Pharmacokinetic Studies: To optimize dosing strategies and understand the exposure-response relationship, dedicated pharmacokinetic studies of this compound and its analogs are crucial. These studies should investigate different administration routes (i.v., i.p., and oral) and determine key parameters such as Cmax, AUC, half-life, and bioavailability.
-
Formulation Development: The solubility and stability of this compound in various vehicles should be thoroughly characterized to develop optimal formulations for in vivo studies.
-
Toxicity Studies: Comprehensive toxicity studies are needed to determine the maximum tolerated dose (MTD) and to identify any potential side effects associated with this compound administration.
Conclusion
This compound and its analogs represent a promising class of anti-cancer agents with a well-defined mechanism of action. The intraperitoneal administration route has been shown to be effective in mouse models of glioma and pancreatic cancer. However, to advance the preclinical development of these compounds, further studies are required to fully characterize their pharmacokinetic properties and to explore other potential routes of administration. The protocols and information provided herein serve as a valuable resource for researchers designing and conducting in vivo studies with this compound.
References
- 1. This compound reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of Argyrin F in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Argyrin A in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Argyrin A is a cyclic peptide derived from the myxobacterium Archangium gephyra that has demonstrated potent antitumor activities.[1] Its primary mechanism of action involves the inhibition of the proteasome, a critical cellular machinery responsible for protein degradation.[1][2] This inhibition leads to the stabilization and accumulation of key tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27kip1.[1][3] The accumulation of p27kip1 halts the cell cycle and can induce apoptosis, thereby preventing cancer cell proliferation.[2][3] Furthermore, this compound and its analogs have shown immunosuppressive properties by targeting mitochondrial protein synthesis.[2] These multifaceted activities make this compound a promising candidate for further investigation in cancer therapy and immunology.
These application notes provide an overview of the effective concentrations of this compound in cell culture, its mechanism of action, and detailed protocols for evaluating its biological effects.
Data Presentation: Effective Concentrations of Argyrins
Quantitative data on the effective concentration of this compound in various human cancer cell lines is still emerging. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of a compound and is highly cell-line and assay-dependent. Researchers should empirically determine the IC50 for their specific cell line and experimental conditions. Below is a summary of available data for the Argyrin family of compounds.
Table 1: IC50 Values of Argyrins in an in vitro Translation System
| Compound | IC50 (µM) | System |
| This compound | 1.2 - 2.4 | E. coli in vitro translation system |
| Argyrin B | 1.2 - 2.4 | E. coli in vitro translation system |
| Argyrin C | 1.2 - 2.4 | E. coli in vitro translation system |
| Argyrin D | 1.2 - 2.4 | E. coli in vitro translation system |
| Data from a study monitoring the expression of a firefly luciferase reporter.[4] |
Table 2: Inhibitory Activity of Argyrin B against Human Proteasome Subunits
| Proteasome Subunit | IC50 (µM) | Inhibition Constant (Ki) (µM) |
| β1i (immuno) | 10.4 | Low µM range |
| β5i (immuno) | 10.3 | Low µM range |
| β1c (constitutive) | 183.7 | - |
| β5c (constitutive) | 11.4 | - |
| Argyrin B demonstrates selective inhibition of the immunoproteasome subunits.[5][6] |
Signaling Pathways Affected by this compound
The primary established signaling pathway affected by this compound is the ubiquitin-proteasome pathway, leading to the stabilization of p27kip1.
Further research may explore the potential indirect effects of this compound on other crucial signaling pathways in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways, which are known to be regulated by proteasome activity.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound in a cancer cell line.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Differentiate cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).
Protocol 3: Western Blot Analysis for p27kip1
This protocol is to detect the accumulation of p27kip1 protein following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p27kip1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Wash with cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p27kip1 overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p27Kip1 induction and inhibition of proliferation by the intracellular Ah receptor in developing thymus and hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Argyrin B, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
Argyrin A: A Powerful Tool for Elucidating Proteasome Function
For Immediate Release
Argyrin A, a cyclic peptide originally isolated from the myxobacterium Archangium gephyra, has emerged as a potent and specific inhibitor of the proteasome, making it an invaluable tool for researchers studying the intricacies of proteasome function and its role in various cellular processes. This application note provides detailed protocols and data for utilizing this compound and its analogs to investigate proteasome activity, cell cycle regulation, and apoptosis, particularly in the context of cancer research and drug development.
Introduction
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a vast majority of intracellular proteins, thereby regulating a plethora of cellular functions including cell cycle progression, signal transduction, and apoptosis. Dysregulation of this system is implicated in numerous diseases, most notably cancer. Proteasome inhibitors have, therefore, become a significant class of therapeutic agents. This compound exerts its biological effects through potent inhibition of the proteasome, leading to the accumulation of key regulatory proteins, most notably the cyclin-dependent kinase inhibitor p27KIP1.[1][2][3] This stabilization of p27KIP1 is a key event that mediates the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.[1][2]
Mechanism of Action
This compound functions by directly inhibiting the catalytic activity of the 20S proteasome. This inhibition prevents the degradation of proteins that are targeted for destruction by the ubiquitin pathway. A primary consequence of this inhibition is the stabilization and accumulation of the tumor suppressor protein p27KIP1. Elevated levels of p27KIP1 lead to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This ultimately results in cell cycle arrest, primarily at the G1/S and G2/M phases, and the induction of apoptosis.[2][4]
Mechanism of this compound-induced cell cycle arrest and apoptosis.
Quantitative Data Summary
The inhibitory effects of Argyrin analogs on proteasome activity and cell viability have been quantified in various studies. The following tables summarize the reported half-maximal inhibitory concentrations (IC50).
Table 1: Argyrin B Inhibition of Constitutive and Immunoproteasome Subunits
| Subunit | IC50 (µM) |
| β1c (Caspase-like) | 146.5 |
| β5c (Chymotrypsin-like) | 8.30 |
| β1i (Caspase-like) | 8.76 |
| β5i (Chymotrypsin-like) | 3.54 |
Data sourced from studies on the inhibition of recombinant proteasome and immunoproteasome by Argyrin B.[2]
Table 2: Cytotoxicity of Argyrin F in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) |
| Panc-1 | ~10 |
| MiaPaCa-2 | ~10 |
Approximate IC50 values for Argyrin F in pancreatic cancer cell lines.[4][5]
Experimental Protocols
Detailed protocols for key experiments to study the effects of Argyrins are provided below.
Proteasome Activity Assay
This protocol describes a method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
This compound
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1-100 nM) for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Harvest and lyse the cells in Lysis Buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well black microplate, add 20-50 µg of protein lysate to each well and adjust the volume with Assay Buffer.
-
Add the fluorogenic substrate to a final concentration of 20-50 µM.
-
Immediately measure the fluorescence kinetics at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the curve) and normalize to the vehicle control to determine the percent inhibition.
Workflow for the proteasome activity assay.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for p27KIP1 Accumulation
This protocol is for detecting the accumulation of p27KIP1 protein in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p27KIP1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound (e.g., 10 nM) for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Lyse cells in RIPA buffer, and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p27KIP1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution in this compound-treated cells using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 10 nM) for 24 or 48 hours.
-
Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add propidium iodide to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol assesses the effect of this compound on the tube-forming ability of endothelial cells, a key step in angiogenesis.[3]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
This compound
-
96-well plate
-
Inverted microscope
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a medium containing various concentrations of this compound (e.g., 1-100 nM).
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and photograph the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branches, total tube length, and number of loops.
Workflow for the HUVEC tube formation assay.
Conclusion
This compound and its analogs are powerful research tools for dissecting the function of the proteasome and its downstream signaling pathways. The protocols and data presented in this application note provide a solid foundation for researchers to utilize these compounds effectively in their studies of cell cycle control, apoptosis, and angiogenesis. The specificity and potency of Argyrins make them particularly valuable for validating the proteasome as a therapeutic target and for the development of novel anti-cancer agents.
References
- 1. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 2. Therapeutic effects of Argyrin F in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. This compound reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
Application Notes and Protocols for Argyrin A-Induced Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin A, a cyclic peptide originally isolated from the myxobacterium Archangium gephyra, has emerged as a potent antitumor agent. Its primary mechanism of action involves the induction of apoptosis in cancer cells through the inhibition of the proteasome.[1] These application notes provide a comprehensive overview of this compound's effects on tumor cells, detailed protocols for key experiments, and a summary of its mechanism of action.
A crucial aspect of this compound's activity is its dependence on the tumor suppressor protein p27Kip1.[1] this compound stabilizes p27Kip1 by preventing its degradation by the proteasome, leading to cell cycle arrest and subsequent apoptosis.[2] This p27Kip1-dependent mechanism of action suggests that this compound may be particularly effective in tumors with functional p27Kip1.
Data Presentation
As a reference, studies on Argyrin F, a closely related analog, have demonstrated its efficacy in various cancer cell lines. For instance, in pancreatic ductal adenocarcinoma (PDAC) cells, Argyrin F has been shown to inhibit cell proliferation and induce apoptosis in a dose- and time-dependent manner.[3]
Table 1: Representative IC50 Values for Argyrin Analogs in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (Concentration) | Treatment Duration |
| HCT116 | Colon Carcinoma | This compound | To be determined empirically | 24, 48, or 72 hours |
| HeLa | Cervical Cancer | This compound | To be determined empirically | 24, 48, or 72 hours |
| Various | Pancreatic Cancer | Argyrin F | Dose-dependent inhibition observed | Not specified |
Note: The IC50 values for this compound are highly cell-line dependent and should be determined experimentally. The data for Argyrin F is provided for contextual understanding of this class of compounds.
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary intracellular target is the 26S proteasome. By inhibiting the proteasome, this compound prevents the degradation of key cellular proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1. The accumulation of p27Kip1 leads to cell cycle arrest, primarily at the G1/S transition, which subsequently triggers the intrinsic apoptotic pathway. This cascade involves the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, programmed cell death.
Caption: this compound inhibits the proteasome, leading to p27Kip1 accumulation, cell cycle arrest, and apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Cell Viability and IC50 Determination using MTT Assay
This protocol outlines the determination of cell viability and the IC50 of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability and IC50 of this compound using the MTT assay.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Analysis of Apoptotic Markers by Western Blot
This protocol describes the detection of key apoptotic markers, such as cleaved caspase-3 and p27Kip1, in response to this compound treatment.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-p27Kip1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for various time points. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control like β-actin to normalize the data. An increase in cleaved caspase-3 and p27Kip1 levels is indicative of this compound-induced apoptosis.
Quantification of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic cells by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[5]
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for the quantification of apoptosis using Annexin V/PI staining and flow cytometry.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentration and for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
References
- 1. rsc.org [rsc.org]
- 2. This compound reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Cell Cycle Analysis after Argyrin A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin A, a cyclic peptide derived from the myxobacterium Archangium gephyra, has emerged as a potent anti-tumor agent. Its mechanism of action involves the inhibition of the proteasome, a cellular machinery responsible for degrading proteins. This inhibition leads to the stabilization of key cell cycle regulatory proteins, most notably the cyclin-dependent kinase inhibitor p27kip1.[1] An accumulation of p27kip1 effectively halts the cell cycle progression, making this compound a compound of significant interest in cancer research and drug development. These application notes provide a comprehensive guide to analyzing the cell cycle effects of this compound, including detailed experimental protocols and data interpretation.
Data Presentation
The following table summarizes the quantitative effects of Argyrin F, a close structural and functional analog of this compound, on the cell cycle distribution of LN229 and LNZ308 glioma cells after 48 hours of treatment. The data clearly demonstrates a dose-dependent increase in the percentage of cells in the G2/M phase, indicative of a cell cycle arrest at this stage.
Table 1: Effect of Argyrin F on Cell Cycle Distribution in Glioma Cell Lines
| Cell Line | Treatment (Concentration) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| LN229 | Control (DMSO) | 55.1 ± 2.5 | 24.3 ± 1.8 | 20.6 ± 1.2 |
| Argyrin F (1 nM) | 48.7 ± 3.1 | 22.9 ± 2.0 | 28.4 ± 1.5 | |
| Argyrin F (10 nM) | 35.2 ± 2.8 | 18.5 ± 1.7 | 46.3 ± 2.1 | |
| LNZ308 | Control (DMSO) | 60.3 ± 3.0 | 21.8 ± 2.2 | 17.9 ± 1.9 |
| Argyrin F (1 nM) | 52.1 ± 2.7 | 19.4 ± 1.9 | 28.5 ± 2.3 | |
| Argyrin F (10 nM) | 40.6 ± 3.3 | 15.7 ± 1.5 | 43.7 ± 2.8 |
Data is presented as mean ± standard deviation from three independent experiments.[2]
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis after this compound treatment.
Caption: this compound signaling pathway leading to cell cycle arrest.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cells of interest (e.g., LN229, LNZ308, or other cancer cell lines) in 6-well plates at a density that allows for logarithmic growth during the experiment and will not exceed 80-90% confluency by the end of the treatment period.
-
Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours) under standard cell culture conditions.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for preparing and staining cells with propidium iodide (PI) for the analysis of DNA content and cell cycle distribution.
Materials:
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, cold (-20°C)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with a complete medium, transfer the cell suspension to a centrifuge tube, and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Acquire data for at least 20,000 events per sample.
-
-
Data Analysis:
-
Generate a histogram of the PI fluorescence intensity.
-
Utilize cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mechanism of Action
This compound exerts its effect on the cell cycle primarily through the inhibition of the 26S proteasome. The proteasome is responsible for the degradation of many cellular proteins, including the cyclin-dependent kinase inhibitor p27kip1.
In a normal cell cycle, p27kip1 levels are tightly regulated. During the G1 phase, p27kip1 binds to and inhibits the activity of Cyclin E/CDK2 and Cyclin A/CDK2 complexes, thereby preventing the transition into the S phase. For the cell cycle to progress, p27kip1 must be degraded. This degradation is initiated by the phosphorylation of p27kip1 by cyclin/CDK complexes, which marks it for ubiquitination and subsequent degradation by the proteasome.
By inhibiting the proteasome, this compound prevents the degradation of p27kip1. The resulting accumulation of p27kip1 leads to a sustained inhibition of Cyclin E/CDK2 and Cyclin A/CDK2 activities. This blockage of key cell cycle kinases results in an arrest of the cell cycle, primarily at the G1/S and G2/M checkpoints, preventing cellular proliferation. The specific phase of arrest can be cell-type dependent, as evidenced by the G2/M arrest observed in glioma cells treated with Argyrin F.[2]
Conclusion
This compound is a promising anti-cancer agent that induces cell cycle arrest through the inhibition of the proteasome and subsequent stabilization of p27kip1. The protocols and information provided in these application notes offer a robust framework for researchers to investigate and quantify the effects of this compound on the cell cycle of various cancer cell lines. Accurate and reproducible cell cycle analysis is crucial for understanding the mechanism of action of novel anti-cancer compounds and for their preclinical development.
References
Argyrin A: Application Notes and Protocols for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argyrin A, a cyclic peptide originally isolated from the myxobacterium Archangium gephyra, has emerged as a potent immunomodulatory agent with significant potential in immunology research and drug development. Its multifaceted mechanism of action, primarily centered on the inhibition of the immunoproteasome and mitochondrial protein synthesis, leads to profound effects on immune cell function, particularly T lymphocytes. These application notes provide a comprehensive overview of this compound's utility in immunology research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental applications.
Mechanism of Action
This compound exerts its immunomodulatory effects through two primary mechanisms:
-
Immunoproteasome Inhibition: The immunoproteasome is a specialized form of the proteasome expressed in hematopoietic cells, playing a crucial role in processing antigens for presentation by MHC class I molecules and in the degradation of regulatory proteins involved in immune signaling. This compound, and its analogue Argyrin B, act as non-competitive inhibitors of the immunoproteasome, showing selectivity for the β1i and β5i subunits.[1][2] Inhibition of the immunoproteasome disrupts the normal degradation of proteins involved in T cell activation and proliferation.
-
Inhibition of Mitochondrial Protein Synthesis: this compound targets the mitochondrial elongation factor G1 (EF-G1), leading to the inhibition of mitochondrial protein synthesis.[3] This disruption of mitochondrial function impairs cellular energy metabolism and can induce apoptosis, particularly in highly metabolic cells like activated lymphocytes.
The combined effect of these mechanisms leads to several downstream consequences in immune cells, including:
-
Reduced T Helper 17 (Th17) Cell Function: this compound has been shown to decrease the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) by Th17 cells.[3]
-
Induction of Apoptosis: By disrupting essential cellular processes, this compound can trigger programmed cell death in immune cells.
-
Stabilization of p27kip1: As a consequence of proteasome inhibition, this compound prevents the degradation of the cyclin-dependent kinase inhibitor p27kip1, leading to cell cycle arrest.[4]
Data Presentation
The following tables summarize the available quantitative data on the inhibitory activity of Argyrin B, a close analogue of this compound, on the subunits of the human immunoproteasome and constitutive proteasome. This data provides a strong indication of the potency and selectivity of the Argyrin family of compounds.
Table 1: Inhibitory Activity (IC50) of Argyrin B on Proteasome Subunits [5][6]
| Proteasome Subunit | IC50 (µM) |
| Immunoproteasome | |
| β1i (LMP2) | 8.76 |
| β5i (LMP7) | 3.54 |
| Constitutive Proteasome | |
| β1c | 146.5 |
| β5c | 8.30 |
Experimental Protocols
The following are detailed protocols for key immunology experiments to investigate the effects of this compound.
Protocol 1: T Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of T lymphocytes following activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
This compound (dissolved in DMSO, with final DMSO concentration in culture <0.1%)
-
Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Label PBMCs or T cells with a cell proliferation dye according to the manufacturer's instructions.
-
Seed the labeled cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Add 50 µL of the T cell stimulus (e.g., PHA at a final concentration of 5 µg/mL or anti-CD3/anti-CD28 beads) to the wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS) and acquire data on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and assessing the dilution of the proliferation dye as a measure of cell division.
Protocol 2: Apoptosis Assay in Jurkat T Cells
This protocol details the induction and measurement of apoptosis in the Jurkat T cell line following treatment with this compound, using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Jurkat T cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well culture plates
-
Flow cytometer
Procedure:
-
Seed Jurkat T cells in 6-well plates at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[7]
Protocol 3: Measurement of IL-17A Production by ELISA
This protocol describes the quantification of IL-17A secreted by cultured T cells treated with this compound.
Materials:
-
Isolated CD4+ T cells or PBMCs
-
T cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies)
-
Th17 polarizing cytokines (e.g., IL-6, IL-23, TGF-β)
-
This compound (dissolved in DMSO)
-
Human IL-17A ELISA kit
-
96-well culture plates
-
ELISA plate reader
Procedure:
-
Culture CD4+ T cells or PBMCs under Th17 polarizing conditions in a 96-well plate.
-
Treat the cells with different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants.
-
Perform the IL-17A ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on an ELISA plate reader and calculate the concentration of IL-17A in each sample based on the standard curve.
Signaling Pathways and Visualizations
This compound's dual mechanism of action impacts key signaling pathways in T lymphocytes. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling cascades affected by this compound.
Immunoproteasome Inhibition and its Effect on T Cell Signaling
Inhibition of the immunoproteasome by this compound can lead to the accumulation of proteins that are normally degraded, which can, in turn, affect downstream signaling pathways. While the direct effect on NF-κB is debated, evidence suggests an impact on the ERK signaling pathway.
Mitochondrial Protein Synthesis Inhibition and its Effect on TCR Signaling
By inhibiting mitochondrial protein synthesis, this compound can disrupt cellular energy balance and impact signaling cascades that are dependent on mitochondrial function, including aspects of T Cell Receptor (TCR) signaling.
References
- 1. Acute Inhibition of Selected Membrane-Proximal Mouse T Cell Receptor Signaling by Mitochondrial Antagonists | PLOS One [journals.plos.org]
- 2. Frontiers | Mitochondria Synergize With P2 Receptors to Regulate Human T Cell Function [frontiersin.org]
- 3. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoproteasome and Non-Covalent Inhibition: Exploration by Advanced Molecular Dynamics and Docking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Argyrin A-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of Argyrin A and its analogs as potential therapeutic agents. Detailed protocols for key experiments are included to facilitate further research and development in this area.
Introduction
Argyrins are a class of cyclic peptides, originally isolated from the myxobacterium Archangium gephyra, that have demonstrated potent anti-tumor activities.[1][2] this compound and its analogue, Argyrin F, function primarily as proteasome inhibitors.[1][2] This inhibition leads to the stabilization of the cyclin-dependent kinase inhibitor p27Kip1, a tumor suppressor protein whose degradation is frequently observed in various cancers.[2][3] The stabilization of p27Kip1 by Argyrins triggers a cascade of events including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis, highlighting their potential as multi-faceted anti-cancer therapeutics.[1][4][5]
Data Presentation
In Vitro Cytotoxicity of Argyrin Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and F against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT116 | Colon Carcinoma | ~0.01 | [1] |
| This compound | SW480 | Colorectal Adenocarcinoma | ~0.01 | [1] |
| This compound | MCF7 | Breast Adenocarcinoma | ~0.01 | [1] |
| This compound | MDA-MB-231 | Breast Adenocarcinoma | ~0.01 | [1] |
| Argyrin F | Panc-1 | Pancreatic Carcinoma | Not Specified | [6] |
| Argyrin F | MiaPaCa-2 | Pancreatic Carcinoma | Not Specified | [6] |
In Vivo Efficacy of Argyrin F in a Pancreatic Cancer Xenograft Model
Treatment with Argyrin F, alone and in combination with the standard chemotherapeutic agent Gemcitabine (B846), has been evaluated in a genetically engineered mouse model of pancreatic ductal adenocarcinoma (Pdx1-Cre; LSL-KrasG12D; p53 lox/+).[6][7]
| Treatment Group | Median Survival | Tumor Volume Reduction | Reference |
| Vehicle | Not Specified | - | [7][8] |
| Argyrin F (AF) | Increased vs. Vehicle | Significant | [7][8] |
| Gemcitabine (G) | Longest Survival | Significant | [7] |
| Argyrin F + Gemcitabine (AF + G) | Longer than AF alone | Largest reduction in tumor spread and ascites | [7] |
Signaling Pathways and Mechanisms of Action
Proteasome Inhibition and p27Kip1 Stabilization
This compound directly inhibits the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome.[9] This inhibition prevents the degradation of the tumor suppressor protein p27Kip1.[2] The accumulation of p27Kip1 leads to cell cycle arrest at the G1/S phase transition and subsequently induces apoptosis.[2][7] The anti-tumoral activities of this compound are critically dependent on the presence of functional p27Kip1.[2]
Putative Role in NF-κB and p53 Signaling
While the direct effects of this compound on NF-κB and p53 are still under investigation, its role as a proteasome inhibitor suggests potential interactions. Proteasome inhibitors are known to affect NF-κB signaling by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[10] Similarly, proteasome inhibition can lead to the accumulation of the tumor suppressor p53, which can trigger apoptosis.[11]
Anti-Angiogenic Effects
Argyrin F has been shown to possess anti-angiogenic properties.[5] In vivo studies have demonstrated a reduction in the expression of the tumor angiogenesis marker CD34 following treatment with Argyrin F.[1] The precise signaling pathway through which Argyrins exert their anti-angiogenic effects is an area of active investigation, with potential links to the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling.[12][13]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
References
- 1. This compound reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. clyte.tech [clyte.tech]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic effects of Argyrin F in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Induction of amphiregulin by p53 promotes apoptosis via control of microRNA biogenesis in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome regulators: activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of colon tumor cell growth inhibitory agents through a combinatorial approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Argyrin A solubility in DMSO versus aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of Argyrin A.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO versus aqueous solutions?
This compound, a cyclic octapeptide with a predominantly hydrophobic structure, exhibits significantly higher solubility in organic solvents compared to aqueous solutions. While precise quantitative data can vary between batches and manufacturers, the general expectation is that this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). In contrast, its solubility in purely aqueous solutions, such as water or phosphate-buffered saline (PBS), is very low. For most experimental applications, DMSO is the recommended solvent for preparing stock solutions of this compound.
Q2: I observe precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my experiment. What should I do?
This is a common issue when working with hydrophobic peptides like this compound. The precipitation occurs because the peptide is poorly soluble in the aqueous environment of your final solution. Please refer to the troubleshooting guide below for detailed steps to address this problem.
Q3: What is the recommended final concentration of DMSO in cell culture experiments with this compound?
To minimize solvent-induced cytotoxicity, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant adverse effects.[1] However, for sensitive or primary cell lines, it is advisable to maintain the final DMSO concentration at or below 0.1%.[1] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.[1]
Q4: How should I store my this compound solutions?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or -80°C. When stored properly, DMSO stock solutions of many peptides can be stable for several months.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound is a hydrophobic cyclic peptide with inherently low aqueous solubility. | It is not recommended to dissolve this compound directly in aqueous solutions. Use a small amount of an organic solvent like DMSO to first dissolve the peptide.[2][3][4][5] |
| Precipitation occurs upon dilution of DMSO stock into aqueous media. | The final concentration of this compound in the aqueous solution exceeds its solubility limit. The rapid change in solvent polarity causes the peptide to crash out of solution. | 1. Reduce the final concentration: Try lowering the final concentration of this compound in your experiment. 2. Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help keep the peptide in solution.[1] 3. Sonication: After dilution, use a bath sonicator for a short period to help break up any precipitate and improve dissolution.[1][2][3] 4. Gentle Warming: Gently warm the solution to 37°C to aid in solubilization. However, be cautious with temperature as excessive heat can degrade the peptide.[3] |
| Inconsistent experimental results. | Incomplete solubilization of this compound, leading to inaccurate final concentrations. Degradation of the peptide due to improper storage or handling. | 1. Ensure complete dissolution: Before use, visually inspect your stock solution for any particulate matter. If necessary, briefly sonicate the solution.[3] 2. Proper Storage: Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. 3. Fresh Dilutions: Prepare fresh dilutions of this compound from the DMSO stock for each experiment. |
| Cell toxicity observed in vehicle control. | The final concentration of DMSO is too high for the cell line being used. | Reduce the final concentration of DMSO in your cell culture medium to a non-toxic level (typically ≤ 0.5% for most cell lines, and ≤ 0.1% for sensitive cells).[1] Always run a vehicle control to confirm that the observed effects are due to this compound and not the solvent. |
Experimental Protocols
Preparation of an this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
Lyophilized this compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 824.9 g/mol .
-
Calculation Example: For 1 mL of a 10 mM stock solution, you would need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 824.9 g/mol = 0.008249 g = 8.25 mg
-
-
-
Weigh the peptide: Carefully weigh the calculated amount of lyophilized this compound powder in a sterile microcentrifuge tube. It is recommended to do this in a chemical fume hood.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
For the example above, add 1 mL of DMSO.
-
-
Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of the 10 mM DMSO stock solution to a final concentration of 10 µM in cell culture medium, ensuring the final DMSO concentration is 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Serial Dilution: It is recommended to perform a serial dilution to achieve the final working concentration and to minimize the final DMSO concentration.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:10 in sterile PBS or cell culture medium to obtain a 1 mM solution. Note: Observe for any precipitation during this step.
-
-
Final Dilution:
-
To prepare a 10 µM working solution, you will perform a 1:1000 dilution of the 10 mM stock solution.
-
Calculation Example: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration in this case will be 0.1% (1 µL of DMSO in 1000 µL total volume).
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can damage cells if they are already present.
-
Immediate Use: It is best to prepare the final working solution immediately before adding it to your cell cultures.
Mechanism of Action Visualization
This compound exerts its biological effects through multiple pathways. One of its primary mechanisms is the inhibition of protein synthesis by targeting the bacterial elongation factor G (EF-G).[6] Additionally, in eukaryotic cells, this compound has been shown to induce apoptosis and inhibit angiogenesis by preventing the degradation of the cyclin-dependent kinase inhibitor p27kip1, which is normally targeted for destruction by the proteasome.[7]
Caption: Dual mechanism of this compound in bacteria and eukaryotic cells.
Caption: Workflow for dissolving and troubleshooting this compound solutions.
References
- 1. lifetein.com [lifetein.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. pnas.org [pnas.org]
- 7. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Argyrin A precipitation in cell culture media.
Welcome to the technical support center for Argyrin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot common issues, particularly its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
This compound is a cyclic octapeptide produced by the myxobacterium Archangium gephyra. It is known for its potent immunosuppressive and anti-tumor activities. Its primary mechanisms of action in mammalian cells include the inhibition of mitochondrial protein synthesis and the selective inhibition of the immunoproteasome.[1] This leads to downstream effects such as the stabilization of the tumor suppressor protein p27kip1 and reduced production of IL-17 by T-helper 17 cells.[1]
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
This compound is a hydrophobic molecule, and like many cyclic peptides, it has poor solubility in aqueous solutions such as cell culture media. Precipitation is a known issue, especially at higher concentrations. For instance, precipitation of Argyrin B (a close analog) has been observed at concentrations as high as 650 mg/L. The phenomenon is primarily due to the hydrophobic nature of the peptide, which causes it to aggregate and fall out of solution when transferred from an organic solvent to an aqueous environment.
Q3: What is the best solvent to dissolve this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for dissolving this compound and other hydrophobic compounds for in vitro assays. It can effectively solubilize a wide range of nonpolar and polar compounds and is miscible with water. However, it is crucial to keep the final concentration of DMSO in your cell culture low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can I filter the medium to remove the this compound precipitate?
Filtering the medium after precipitation has occurred is not recommended. The precipitate is the compound of interest, so filtering it out will lead to an unquantifiable and lower effective concentration of this compound in your experiment, rendering the results unreliable. The best approach is to prevent precipitation from occurring in the first place.
Q5: How does the activity of this compound compare to its analogs?
This compound and its derivatives (B, C, and D) have been shown to inhibit in vitro translation with similar potencies, with IC50 values in the range of 1.2–2.4 µM.[2] Methylated derivatives, such as Argyrins C and D, have demonstrated improved immunosuppressive activity compared to their unmethylated counterparts, Argyrins A and B.[3]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound stock to media | Rapid solvent exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes the hydrophobic this compound to rapidly come out of solution. | 1. Use a serial dilution method: First, create an intermediate dilution of your high-concentration DMSO stock in pre-warmed (37°C) complete cell culture medium. 2. Add dropwise while vortexing: Add the concentrated stock solution slowly and dropwise to the pre-warmed medium while gently vortexing to ensure rapid and even dispersion. |
| High final concentration of this compound: The desired final concentration may exceed the solubility limit of this compound in the cell culture medium. | 1. Determine the maximum soluble concentration: Perform a solubility test by preparing a series of dilutions of your this compound stock in your complete cell culture medium. Visually inspect for any signs of precipitation. 2. Lower the working concentration: If precipitation is observed at your desired concentration, consider using a lower, soluble concentration for your experiments. | |
| Precipitation occurs over time in the incubator | Temperature fluctuations: Changes in temperature between preparing the solution at room temperature and incubation at 37°C can affect solubility. | 1. Pre-warm all components: Ensure that your cell culture medium and any dilution buffers are pre-warmed to 37°C before adding the this compound stock solution. |
| Interaction with media components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation. | 1. Test media compatibility: If possible, test the solubility of this compound in different types of cell culture media to see if the formulation affects its stability. 2. Minimize incubation time: If long-term stability is an issue, consider experimental designs with shorter incubation times. | |
| High DMSO concentration is affecting cell viability | Cytotoxicity of the solvent: Final DMSO concentrations above 0.5% can be toxic to many cell lines. | 1. Prepare a higher concentration stock: If your compound is sufficiently soluble in DMSO, prepare a more concentrated stock solution so that a smaller volume is needed to achieve the final desired concentration, thus keeping the final DMSO concentration low (ideally ≤ 0.1%). 2. Perform a vehicle control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent on your cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment.
-
Dissolving: Add the appropriate volume of 100% cell culture grade DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Sterilization: If required, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Pre-warm Media: Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Thaw Stock Solution: Thaw an aliquot of the concentrated this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): If a very high dilution factor is required, first prepare an intermediate dilution of the stock solution in pure DMSO.
-
Final Dilution: While gently vortexing the pre-warmed medium, slowly add the required volume of the this compound stock solution dropwise to achieve the final desired working concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium. This will result in a final DMSO concentration of 0.1%.
-
Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.
Quantitative Data Summary
| Compound | Activity | IC50 Value | Assay |
| This compound | Translation Inhibition | 1.2 - 2.4 µM | E. coli in vitro translation of firefly luciferase[2] |
| Argyrin B | Translation Inhibition | 1.2 - 2.4 µM | E. coli in vitro translation of firefly luciferase[2] |
| Argyrin C | Translation Inhibition | 1.2 - 2.4 µM | E. coli in vitro translation of firefly luciferase[2] |
| Argyrin D | Translation Inhibition | 1.2 - 2.4 µM | E. coli in vitro translation of firefly luciferase[2] |
Signaling Pathways and Experimental Workflows
References
- 1. The solubilities of five cyclic dipeptides in water and in aqueous urea at 298.15 K: a quantitative model for the denaturation of proteins in aqueous urea solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Argyrin A treatment duration for cancer cells.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Argyrin A treatment duration for cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound is a potent proteasome inhibitor. Its primary mechanism of action involves the inhibition of the 26S proteasome, which leads to the stabilization and accumulation of the tumor suppressor protein p27Kip1.[1] This accumulation results in cell cycle arrest and the induction of apoptosis in cancer cells.
Q2: How does this compound-induced p27Kip1 stabilization lead to cancer cell death?
A2: Stabilized p27Kip1, a cyclin-dependent kinase (CDK) inhibitor, binds to and inactivates cyclin-CDK complexes, primarily Cyclin E-CDK2. This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state. Active Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and thereby causing cell cycle arrest at the G1/S transition. The sustained cell cycle arrest can ultimately trigger the apoptotic cascade.
Q3: Besides cell cycle arrest and apoptosis, are there other known anti-cancer effects of Argyrins?
A3: Yes, some studies on Argyrin analogues, such as Argyrin F, have shown that they can also interfere with angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Q4: Is the anti-tumor effect of this compound dependent on the p27Kip1 status of the cancer cells?
A4: Yes, the anti-tumoral activities of this compound are largely dependent on the presence of p27Kip1.[1] Cancer cells lacking p27Kip1 expression have shown resistance to this compound treatment.[1]
Q5: How does the effect of this compound vary with treatment duration and concentration?
A5: The effects of this compound on cancer cells, such as the induction of apoptosis and cell cycle arrest, are typically dose- and time-dependent.[2] Longer exposure times and higher concentrations generally lead to a more pronounced anti-cancer effect, although optimal conditions will vary between cell lines.
Data Presentation: Optimizing this compound Treatment
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide a representative summary of expected results based on the known mechanism of action of Argyrins. These tables are intended to serve as a guide for experimental design.
Table 1: Representative IC50 Values of this compound on Various Cancer Cell Lines (nM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HCT116 (Colon) | 15 | 8 | 5 |
| MCF-7 (Breast) | 25 | 12 | 7 |
| PANC-1 (Pancreatic) | 20 | 10 | 6 |
| LN229 (Glioma) | 18 | 9 | 4 |
Note: These are hypothetical values to illustrate the expected trend of decreasing IC50 with longer incubation times.
Table 2: Representative Apoptosis Rates (% of Annexin V Positive Cells) in HCT116 Cells
| This compound (nM) | 24 hours | 48 hours | 72 hours |
| 0 (Control) | 5% | 6% | 7% |
| 5 | 15% | 30% | 55% |
| 10 | 25% | 50% | 75% |
| 20 | 40% | 70% | 90% |
Note: These are hypothetical values to illustrate the expected dose- and time-dependent increase in apoptosis.
Table 3: Representative Cell Cycle Distribution (%) in PANC-1 Cells after 48h Treatment
| This compound (nM) | G0/G1 Phase | S Phase | G2/M Phase |
| 0 (Control) | 55% | 30% | 15% |
| 5 | 65% | 20% | 15% |
| 10 | 75% | 15% | 10% |
| 20 | 80% | 10% | 10% |
Note: These are hypothetical values to illustrate the expected G1 phase arrest. Some studies with Argyrin F have also reported a G2/M arrest in glioma cells.
Mandatory Visualization
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time points.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Troubleshooting Guides
Issue 1: High variability in MTT assay results.
-
Possible Cause: Inconsistent cell seeding, edge effects in the 96-well plate, or incomplete formazan solubilization.
-
Troubleshooting:
-
Ensure a single-cell suspension before seeding and mix the cell suspension frequently during plating.
-
Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity.
-
After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of the formazan crystals by gentle pipetting or shaking the plate for a few minutes before reading.
-
Issue 2: Low percentage of apoptotic cells detected by Annexin V/PI staining.
-
Possible Cause: Treatment duration is too short, this compound concentration is too low, or the apoptotic peak has already passed.
-
Troubleshooting:
-
Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for apoptosis detection.
-
Increase the concentration of this compound.
-
Consider that extensive apoptosis can lead to secondary necrosis. Analyze both early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.
-
Issue 3: No clear cell cycle arrest observed.
-
Possible Cause: Insufficient treatment duration or drug concentration, or the cell line may be resistant.
-
Troubleshooting:
-
Increase the incubation time and/or the concentration of this compound.
-
Confirm the expression of p27Kip1 in your cell line, as its absence can confer resistance.
-
Ensure proper cell fixation and staining for cell cycle analysis. Clumps of cells can interfere with the results.
-
Issue 4: this compound precipitates in the culture medium.
-
Possible Cause: Poor solubility of the compound at the tested concentration.
-
Troubleshooting:
-
Ensure the stock solution is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in the culture medium.
-
Avoid using excessively high concentrations. If high concentrations are necessary, consider using a small percentage of a co-solvent in the final culture medium, ensuring the solvent itself does not affect cell viability.
-
Caption: Experimental workflow for optimizing this compound treatment duration.
References
Argyrin A stability at 37°C in cell culture.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Argyrin A at 37°C in cell culture. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture medium at 37°C?
While specific public data on the half-life of this compound in cell culture media is limited, as a cyclic octapeptide, it is expected to have greater stability compared to linear peptides due to its constrained structure, which offers protection from enzymatic degradation.[1] However, factors such as the components of the specific cell culture medium, the presence of serum, and the metabolic activity of the cells can all influence its stability.[2][3]
Q2: What are the primary factors that can affect this compound stability in my cell culture experiments?
Several factors can impact the stability of this compound in your cell culture setup:
-
Enzymatic Degradation: Proteases and other enzymes present in serum (if used) and secreted by cells can degrade this compound.[2]
-
pH Instability: The pH of the cell culture medium (typically around 7.4) can affect the stability of the compound.[2]
-
Binding to Media Components: this compound may bind to proteins like albumin in fetal bovine serum (FBS) or other components in the medium, which can reduce its bioavailable concentration.[2][4]
-
Adsorption to Plasticware: The compound might adsorb to the surfaces of cell culture plates and pipette tips, reducing its effective concentration in the medium.[5]
-
Cellular Uptake and Metabolism: The cultured cells may internalize and metabolize this compound.[3]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.[6] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[7] When preparing working solutions, allow the stock aliquot to warm to room temperature before dilution into your cell culture medium.
Q4: How often should I replace the medium containing this compound in a long-term experiment?
The frequency of media changes will depend on the stability of this compound in your specific experimental system. If stability is a concern, more frequent media changes (e.g., every 24-48 hours) are advisable to maintain a consistent concentration of the active compound.[5] It is recommended to determine the stability of this compound in your specific cell culture setup experimentally.
Troubleshooting Guides
This section provides solutions to common problems you might encounter related to this compound stability.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weaker-than-expected biological activity between experiments. | Degradation of this compound in the stock solution or in the cell culture medium. | Prepare fresh stock solutions and aliquot them for single use. Determine the stability of this compound in your specific cell culture medium (see Experimental Protocol below). Consider more frequent media changes. |
| High variability in results between replicate wells. | Incomplete solubilization of this compound in the medium or adsorption to plasticware. | Ensure the stock solution is fully dissolved before diluting it into the medium. Use low-protein-binding plates and pipette tips.[5] |
| Loss of this compound from the medium without detection of degradation products. | The compound may be binding to serum proteins or being rapidly internalized by the cells. | Test for stability in serum-free versus serum-containing media. Analyze cell lysates to quantify intracellular this compound.[3] |
Quantitative Data Summary
| Parameter | Cell Culture Medium A (e.g., DMEM + 10% FBS) | Cell Culture Medium B (e.g., RPMI-1640, serum-free) |
| Initial Concentration (µM) | ||
| Concentration at 24h (µM) | ||
| Concentration at 48h (µM) | ||
| Concentration at 72h (µM) | ||
| Calculated Half-life (t½) (hours) |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to assess the chemical stability of this compound in your specific cell culture medium at 37°C using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8]
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the Medium: Pre-warm your cell culture medium to 37°C. Spike the this compound stock solution into the medium to achieve the final desired concentration for your experiments.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a plate. Incubate at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Collect samples at various time points (e.g., 0, 2, 8, 24, 48, and 72 hours). The t=0 sample should be processed immediately after preparation.
-
Sample Storage: Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.[5]
-
Sample Preparation for Analysis: Before analysis, thaw the samples. To precipitate proteins, add a cold organic solvent like acetonitrile. Centrifuge the samples and collect the supernatant for analysis.[1]
-
Analysis: Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of the parent this compound compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and calculate the half-life (t½) in the cell culture medium.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing this compound stability in vitro.
References
- 1. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
Potential off-target effects of Argyrin A in proteomics.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Argyrin A using proteomics.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a cyclic octapeptide with several known primary targets, which vary depending on the biological system. In bacteria, it primarily targets the translation elongation factor G (EF-G), leading to the inhibition of protein synthesis.[1][2][3][4] In mammalian cells, this compound exhibits immunosuppressive and anti-cancer activities by targeting the mitochondrial elongation factor (EF-G1) and inhibiting the proteasome.[5][6][7]
Q2: Why is it important to investigate the off-target effects of this compound in proteomics?
Understanding the off-target effects of this compound is crucial for a comprehensive assessment of its therapeutic potential and potential toxicity. Unintended interactions with proteins other than the primary targets can lead to unexpected cellular responses and side effects.[5] Proteomics offers a powerful approach to identify these off-target binders on a global scale, providing a more complete picture of this compound's mechanism of action.[8]
Q3: What are some potential classes of off-target proteins for this compound?
Given this compound's known primary targets, potential off-target effects could be observed in proteins functionally related to:
-
The Ubiquitin-Proteasome System (UPS): As a known proteasome inhibitor, this compound may interact with various components of the UPS, including ubiquitin ligases, deubiquitinating enzymes (DUBs), and other proteasome-associated proteins.[9][10]
-
Mitochondrial Proteins: Beyond its primary target, the mitochondrial elongation factor EF-G1, this compound could interact with other mitochondrial proteins involved in protein synthesis, metabolism, or apoptosis.[11][12]
-
Protein Translation Machinery: While the primary target is EF-G, there is a possibility of weaker interactions with other components of the ribosome or translation initiation/elongation factors.
Q4: Which proteomics techniques are recommended for identifying this compound off-targets?
Several proteomics-based methods can be employed to identify the off-target interactions of this compound:
-
Chemical Proteomics: This includes Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP), which use chemical probes to capture binding proteins from cell lysates or living cells.[5]
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): These methods assess the thermal stability of proteins upon drug binding. A shift in the melting temperature of a protein in the presence of this compound suggests a direct interaction.[3]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This technique involves using an antibody to pull down a protein of interest (or a tagged version of the drug) and identifying its interacting partners by mass spectrometry.[13]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during proteomics experiments aimed at identifying this compound off-target effects.
Guide 1: Cellular Thermal Shift Assay (CETSA / TPP)
Issue 1: No significant thermal shift observed for expected or potential off-targets.
| Possible Cause | Troubleshooting Steps |
| Insufficient this compound concentration or incubation time. | Perform a dose-response experiment with a range of this compound concentrations. Optimize the incubation time to ensure sufficient target engagement. |
| Protein is not amenable to thermal shift analysis (e.g., highly stable or unstable). | Use an alternative method like chemical proteomics or IP-MS to validate potential interactions. |
| Incorrect buffer conditions. | Screen different buffer conditions (pH, salt concentration) to find one that stabilizes the protein of interest.[4] |
| Poor protein quality. | Ensure the use of a fresh, properly folded protein sample.[4] |
Issue 2: High background or noisy melt curves.
| Possible Cause | Troubleshooting Steps |
| Protein aggregation. | Optimize protein concentration and buffer conditions to minimize aggregation. Consider adding detergents or other stabilizing agents. |
| Non-specific binding of the fluorescent dye. | Perform a protein:dye titration to determine the optimal dye concentration.[4] |
| Instrumental issues. | Ensure the real-time PCR instrument is properly calibrated and the correct filters are being used.[4][14] |
Guide 2: Immunoprecipitation-Mass Spectrometry (IP-MS)
Issue 1: Failure to identify known or expected interacting proteins.
| Possible Cause | Troubleshooting Steps |
| Inefficient immunoprecipitation. | Optimize the antibody concentration and incubation time. Ensure the antibody has a high affinity for the target.[13] |
| Weak or transient interactions. | Consider in vivo crosslinking to stabilize protein complexes before cell lysis.[15] |
| Harsh lysis or wash conditions. | Use milder detergents in the lysis and wash buffers to preserve protein-protein interactions.[15] |
Issue 2: High number of non-specific binders.
| Possible Cause | Troubleshooting Steps |
| Insufficiently stringent wash steps. | Increase the number and/or stringency of the wash steps. Add low concentrations of non-ionic detergents to the wash buffer.[13] |
| Non-specific binding to the beads or antibody. | Pre-clear the cell lysate by incubating it with beads alone before adding the antibody. Use a high-quality, specific antibody.[16] |
| High amount of input protein. | Reduce the amount of cell lysate used for the immunoprecipitation.[16] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Off-Target Identification
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles or sonication.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Protein Precipitation and Separation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins. Collect the supernatant containing the soluble protein fraction.
-
Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for mass spectrometry analysis using a standard proteomics workflow (e.g., reduction, alkylation, and tryptic digestion).
-
LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Plot the relative protein abundance as a function of temperature for each treatment condition to generate melting curves. A shift in the melting curve in the presence of this compound indicates a potential interaction.
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) using a Tagged this compound
-
Synthesis of Tagged this compound: Synthesize a derivative of this compound that includes a tag for immunoprecipitation, such as biotin (B1667282) or a FLAG tag.
-
Cell Treatment: Treat cells with the tagged this compound or a control compound.
-
Cell Lysis: Lyse the cells in a mild lysis buffer to preserve protein complexes.
-
Immunoprecipitation: Add affinity beads (e.g., streptavidin-agarose for a biotin tag or anti-FLAG antibody-conjugated beads) to the cell lysate and incubate to capture the tagged this compound and its interacting proteins.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high concentration of free biotin or a low pH buffer).
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis.
-
LC-MS/MS Analysis and Data Interpretation: Analyze the samples by LC-MS/MS and identify the proteins that were co-immunoprecipitated with the tagged this compound. Proteins that are significantly enriched in the this compound pulldown compared to the control are considered potential off-target binders.
Visualizations
Caption: CETSA experimental workflow for identifying this compound off-targets.
Caption: this compound's inhibitory effect on the Ubiquitin-Proteasome System.
References
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 3. fiveable.me [fiveable.me]
- 4. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Troubleshooting tips for IP | Abcam [abcam.com]
- 7. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitin proteasome system in immune regulation and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Ubiquitin–Proteasome System for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Analysis of Mitochondrial Protein Conformations and Interactions by Endogenous ROS‐Triggered Cross‐Linker Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 15. proteinguru.com [proteinguru.com]
- 16. Immunoprecipitation (IP) troubleshooting tips : Abcam 제품 소개 [dawinbio.com]
Technical Support Center: Overcoming Argyrin A Resistance in Bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Argyrin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming bacterial resistance to this promising antibiotic.
Frequently Asked Questions (FAQs)
Q1: My bacterial strain shows high resistance to this compound. What are the possible mechanisms?
A1: Bacterial resistance to this compound, a potent inhibitor of the translation elongation factor G (EF-G), can arise through several mechanisms. The most commonly observed are:
-
Target Modification: Mutations in the fusA gene, which encodes the EF-G protein, can alter the binding site of this compound, reducing its inhibitory effect.[1][2][3][4]
-
Efflux Pumps: Active transport systems can pump this compound out of the bacterial cell, preventing it from reaching its intracellular target. In Escherichia coli, the AcrAB, AcrEF, and MdtFX efflux pumps have been implicated in Argyrin resistance.[1]
-
Target Inactivation/Bypass: In some bacteria, such as Stenotrophomonas maltophilia, resistance can occur through the mutational inactivation of the primary target, fusA1. The bacterium can then rely on a secondary, insensitive EF-G homolog (fusA2) for survival.[1][5]
-
Reduced Outer Membrane Permeability: Changes in the bacterial outer membrane can limit the influx of this compound into the cell, contributing to resistance.
Q2: I am observing antagonism between this compound and ciprofloxacin (B1669076) in my experiments with Pseudomonas aeruginosa. Why is this happening?
A2: This is a known interaction. Argyrin B has been shown to induce the expression of the MexXY-OprM efflux pump in P. aeruginosa.[1] Ciprofloxacin is a substrate for this pump. Therefore, exposure to this compound can lead to increased efflux of ciprofloxacin, resulting in an antagonistic effect where the combined antimicrobial activity is less than the sum of their individual activities.
Q3: How can I determine if efflux pumps are responsible for this compound resistance in my strain?
A3: You can perform an efflux pump inhibitor (EPI) assay. By measuring the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of a known EPI, such as Phenylalanine-arginine β-naphthylamide (PAβN), you can determine if efflux is a contributing factor. A significant reduction in the MIC of this compound in the presence of the EPI suggests the involvement of efflux pumps.[6][7][8][9][10][11]
Q4: What is the best approach to confirm if fusA mutations are conferring this compound resistance?
A4: The most definitive method is to sequence the fusA gene from your resistant isolates and compare it to the sequence from a susceptible, wild-type strain. Any non-synonymous mutations in the resistant isolates are potential candidates for conferring resistance. To confirm the role of a specific mutation, you can introduce it into a susceptible strain via site-directed mutagenesis and then assess the MIC of this compound.[3][12]
Q5: Are there strategies to overcome this compound resistance mediated by target inactivation in S. maltophilia?
A5: Resistance in S. maltophilia often involves the inactivation of fusA1 and upregulation of the insensitive fusA2 homolog.[1][5] Strategies to overcome this could involve:
-
Combination Therapy: Using this compound in combination with an agent that inhibits the function of the fusA2 product.
-
Novel Argyrin Analogs: Developing derivatives of this compound that can effectively inhibit both FusA1 and FusA2.
Q6: My experiments with this compound are giving inconsistent MIC results. What could be the cause?
A6: Inconsistent MIC values can be due to several factors:
-
Inoculum Preparation: Ensure that the bacterial inoculum is standardized to the correct density (typically 5 x 10^5 CFU/mL for broth microdilution).[13]
-
Media Composition: The type of growth medium can influence the activity of this compound. Use a consistent and appropriate medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), for all experiments.[14]
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded.
-
Plate Incubation: Maintain consistent incubation times and temperatures as these can affect bacterial growth and, consequently, the apparent MIC.
Troubleshooting Guides
Issue 1: High MIC of this compound in a Previously Susceptible Strain
| Possible Cause | Troubleshooting Step |
| Development of Resistance | Isolate single colonies from the resistant population and re-test their MIC to confirm resistance. Sequence the fusA gene of resistant isolates to check for mutations. Perform an efflux pump inhibitor assay to investigate the role of efflux pumps. |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Contamination | Streak the culture on an appropriate agar (B569324) plate to check for purity. |
| Inoculum Effect | Ensure the starting inoculum is within the recommended range for MIC testing. A higher than recommended inoculum can lead to falsely elevated MICs. |
Issue 2: No Synergistic Effect Observed in Combination Therapy Experiments
| Possible Cause | Troubleshooting Step |
| Antagonistic Interaction | As noted with ciprofloxacin in P. aeruginosa, the combination may be genuinely antagonistic. Consider the known mechanisms of action and resistance for both drugs. |
| Suboptimal Concentrations | The concentrations of the drugs in your checkerboard assay may not be in the optimal range to observe synergy. Expand the range of concentrations tested for both drugs. |
| Incorrect Assay Interpretation | Ensure you are correctly calculating the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 indicates synergy, > 4.0 indicates antagonism, and > 0.5 to 4.0 indicates an additive or indifferent effect.[15] |
| Experimental Variability | Perform the checkerboard assay in triplicate to ensure the results are reproducible. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of Argyrin B against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Resistance Mechanism | Reference |
| Pseudomonas aeruginosa PAO1 | 8 | Wild-type | [1] |
| Stenotrophomonas maltophilia | 4 | Wild-type | [1] |
| Acinetobacter baumannii | >64 | Natural target sequence variation | [1] |
| Escherichia coli (WT) | High | Efflux (AcrAB, AcrEF, MdtFX) | [1] |
| E. coli (Δ9 tolC partner genes) | Lower than WT | Reduced efflux | [1] |
| S. maltophilia (resistant mutant) | High | Mutational inactivation of fusA1 | [1][5] |
Key Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard CLSI and EUCAST guidelines.[13][14][16][17][18][19][20]
Materials:
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Bacterial culture in logarithmic growth phase
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare this compound Dilutions: a. In a sterile tube, prepare a 2x working stock of the highest desired concentration of this compound in CAMHB. b. In the first column of a 96-well plate, add 100 µL of the 2x working stock. c. Add 50 µL of CAMHB to the remaining wells (columns 2-11). d. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 50 µL from column 10. Column 11 will serve as a growth control (no drug), and column 12 as a sterility control (no bacteria).
-
Prepare Bacterial Inoculum: a. Adjust the turbidity of a log-phase bacterial culture to a 0.5 McFarland standard. b. Dilute the adjusted suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells (this will be a 1:100 dilution of a 5 x 10^7 CFU/mL suspension).
-
Inoculate the Plate: a. Add 50 µL of the final bacterial inoculum to each well in columns 1-11. The final volume in each well will be 100 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Efflux Pump Inhibitor (EPI) Assay
This assay determines the contribution of efflux pumps to this compound resistance.
Materials:
-
Same as Protocol 1
-
Efflux pump inhibitor (EPI) stock solution (e.g., PAβN)
Procedure:
-
Prepare two sets of 96-well plates as described in Protocol 1.
-
In the first plate, perform the MIC assay for this compound as described.
-
In the second plate, add the EPI to all wells (columns 1-11) at a final concentration that does not inhibit bacterial growth on its own (this concentration needs to be predetermined).
-
Proceed with the serial dilution of this compound and inoculation as described in Protocol 1.
-
After incubation, compare the MIC of this compound in the absence and presence of the EPI. A significant fold reduction in the MIC in the presence of the EPI indicates efflux pump activity.
Protocol 3: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and another antimicrobial agent.[15][21][22][23]
Procedure:
-
In a 96-well plate, prepare 2-fold serial dilutions of this compound horizontally (e.g., across columns 1-10).
-
Prepare 2-fold serial dilutions of the second antimicrobial agent vertically (e.g., down rows A-G).
-
The wells will now contain various combinations of the two drugs.
-
Include a row with only dilutions of this compound and a column with only dilutions of the second drug to determine their individual MICs.
-
Inoculate the plate with the standardized bacterial suspension as in Protocol 1.
-
After incubation, read the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Determinants of Antibacterial Spectrum and Resistance Potential of the Elongation Factor G Inhibitor Argyrin B in Key Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in Gene fusA1 as a Novel Mechanism of Aminoglycoside Resistance in Clinical Strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular analysis of fusidic acid resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determinants of Antibacterial Spectrum and Resistance Potential of the Elongation Factor G Inhibitor Argyrin B in Key Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux Pump Inhibitor Phenylalanine-Arginine Β-Naphthylamide Effect on the Minimum Inhibitory Concentration of Imipenem in Acinetobacter baumannii Strains Isolated From Hospitalized Patients in Shahid Motahari Burn Hospital, Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux Pumps Are Involved in the Defense of Gram-Negative Bacteria against the Natural Products Isobavachalcone and Diospyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Scalable and Chromatography-Free Synthesis of Efflux Pump Inhibitor Phenylalanine Arginine β-Naphthylamide for its Validation in Wild-Type Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification and Regulation of fusA, the Polyketide Synthase Gene Responsible for Fusarin Production in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. researchgate.net [researchgate.net]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 20. youtube.com [youtube.com]
- 21. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Cell Line-Specific Sensitivity to Argyrin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Argyrin A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclic peptide, originally isolated from the myxobacterium Archangium gephyra, that demonstrates potent antitumor activities.[1][2] Its primary mechanism of action is the inhibition of the 20S proteasome.[1] By blocking proteasome activity, this compound prevents the degradation of key cellular proteins. This inhibition leads to the accumulation of several well-known proteasome substrates, including p53, p21, and BAX.[1]
Q2: What is the critical determinant of a cancer cell line's sensitivity to this compound?
The antitumor effects of this compound are strictly dependent on the presence and expression of the cyclin-dependent kinase inhibitor p27(kip1).[1] Cell lines that express p27(kip1) are sensitive to this compound, which stabilizes p27(kip1) levels by preventing its proteasomal degradation.[3] This accumulation of p27(kip1) can lead to cell cycle arrest (primarily in the G1 phase) or induce apoptosis.[1]
Q3: What defines resistance to this compound?
Resistance to this compound is conferred by the loss of p27(kip1) expression.[1] Both tumor cells and endothelial cells that do not express p27(kip1) fail to respond to the compound.[1] Therefore, the p27(kip1) status of a cell line is the most critical factor to determine potential sensitivity or resistance.
Q4: How does the activity of this compound compare to other proteasome inhibitors like Bortezomib?
The extent of proteasome inhibition by this compound is comparable to the clinically approved proteasome inhibitor Bortezomib (Velcade®).[1] However, a key difference is this compound's strict dependence on p27(kip1) to induce apoptosis.[3] This suggests a more targeted therapeutic window for this compound, potentially affecting only cells where the p27(kip1) pathway is intact.
Data on Cell Line Sensitivity
This compound Qualitative Sensitivity
The following table summarizes the observed effects of this compound on commonly used cancer cell lines.
| Cell Line | Cancer Type | Observed Effect | Implied Sensitivity | Reference |
| SW480 | Colon Carcinoma | Induction of Apoptosis | Sensitive | [1] |
| HCT116 | Colon Carcinoma | G1 Phase Cell Cycle Arrest | Moderately Sensitive / Cytostatic | [1] |
| HeLa | Cervical Cancer | Induction of Apoptosis | Sensitive | [1] |
Argyrin F Quantitative Sensitivity (Analogue)
Argyrin F is a close analogue of this compound with a similar mechanism of action. The following IC50 values have been reported in pancreatic adenocarcinoma cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Panc-1 | Pancreatic Adenocarcinoma | 0.5 µg/mL | [4] |
| KP3 | Pancreatic Adenocarcinoma | 6 µg/mL | [4] |
Visualized Pathways and Workflows
This compound Mechanism of Action
Caption: this compound inhibits the proteasome, leading to p27(kip1) accumulation and apoptosis.
Experimental Workflow for Assessing Sensitivity
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Troubleshooting Guide
Issue 1: My cells show no response to this compound treatment.
-
Possible Cause 1: Cell line is resistant.
-
Solution: The most likely cause is a lack of p27(kip1) expression.[1] Confirm the p27(kip1) status of your cell line via Western Blot or RT-qPCR. If the cells are p27(kip1)-negative, they are expected to be resistant to this compound.
-
-
Possible Cause 2: Ineffective proteasome inhibition.
-
Solution: Confirm that proteasome inhibition is occurring in your experimental setup. You can perform a Western Blot for known proteasome substrates like p21 or ubiquitin to see if they accumulate after treatment. Alternatively, use a proteasome activity assay with a fluorogenic substrate to directly measure the inhibition.
-
-
Possible Cause 3: this compound degradation.
-
Solution: Ensure the compound has been stored correctly (as per the manufacturer's instructions) and that the media used in the experiment does not inactivate it. Prepare fresh dilutions for each experiment.
-
Issue 2: I'm observing high levels of cell death even at very low concentrations.
-
Possible Cause: High sensitivity or off-target toxicity.
-
Solution: Your cell line may be exceptionally sensitive. Perform a detailed dose-response experiment with a wider range of concentrations, focusing on the low nanomolar range. It is crucial to titrate the optimal concentration for each specific cell line, as prolonged incubation or high concentrations can cause toxicity. Reduce the incubation time (e.g., from 72h to 48h or 24h) to see if a therapeutic window can be established.
-
Issue 3: My experimental results are inconsistent between replicates.
-
Possible Cause 1: Inconsistent cell health or density.
-
Solution: Ensure you are using cells from a similar passage number and that they are in the logarithmic growth phase. Inconsistent seeding density can significantly affect the outcome of viability assays. Use a cell counter for accurate seeding.
-
-
Possible Cause 2: Issues with sample preparation or loading.
-
Solution: If using Western Blot for analysis, always use protease inhibitor cocktails in your lysis buffer and keep samples on ice. Quantify total protein concentration (e.g., via BCA assay) to ensure equal loading in each lane. Normalize results to a stable loading control like GAPDH or β-actin.
-
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common this compound experimental issues.
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for blank correction).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, normalize the data to the vehicle control wells. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Western Blot for p27(kip1) and p21 Accumulation
This protocol allows for the qualitative or semi-quantitative detection of protein accumulation following proteasome inhibition.
-
Cell Culture and Lysis: Plate cells in 6-well plates and treat with the desired concentration of this compound for a specified time (e.g., 12, 24 hours). Include a vehicle control. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 12%) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p27(kip1), p21, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensities for p27(kip1) and p21 in the this compound-treated samples to the vehicle control, normalizing to the loading control. An increase in band intensity indicates protein accumulation.
References
- 1. EP2120929B1 - Use of inhibitors of the degradation of p27, in particular argyrin and derivatives thereof, for the treatment of cancer - Google Patents [patents.google.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. ascenion.de [ascenion.de]
- 4. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
Technical Support Center: Argyrin A In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the in vitro activity of Argyrin A, with a specific focus on the impact of serum.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in mammalian cells?
A1: this compound exhibits a dual mechanism of action in mammalian cells. Firstly, it acts as a potent inhibitor of the proteasome, which leads to the accumulation of proteins that are normally degraded, such as the cyclin-dependent kinase inhibitor p27kip1.[1][2] Secondly, this compound targets the mitochondrial elongation factor G1 (EF-G1), thereby inhibiting mitochondrial protein synthesis.[2]
Q2: How does serum potentially affect the in vitro activity of this compound?
A2: Serum can impact the in vitro activity of this compound in several ways. The most significant is through protein binding, where this compound may bind to serum proteins like albumin. This binding can reduce the free concentration of this compound available to interact with its cellular targets, potentially leading to a higher IC50 value in serum-containing media compared to serum-free conditions. Additionally, serum contains various growth factors and cytokines that can influence cellular signaling pathways and may counteract the effects of this compound.
Q3: Should I use serum-containing or serum-free medium for my this compound experiments?
A3: The choice between serum-containing and serum-free medium depends on the experimental goals. For initial screening and mechanistic studies aiming to understand the direct cellular effects of this compound, serum-free conditions are often preferred to avoid the confounding variable of serum protein binding.[3] However, for experiments that aim to better mimic the physiological environment, using a medium with a defined concentration of serum is more relevant.[3] It is crucial to be consistent with the type and percentage of serum used throughout a series of experiments.
Q4: What are the known downstream effects of this compound-mediated proteasome inhibition?
A4: By inhibiting the proteasome, this compound prevents the degradation of key regulatory proteins. A critical consequence of this is the accumulation of the tumor suppressor protein p27kip1.[1] Elevated levels of p27kip1 can lead to cell cycle arrest, primarily in the G1 phase, and induce apoptosis.[1][2]
Q5: What is the consequence of this compound's inhibition of mitochondrial protein synthesis?
A5: Inhibition of mitochondrial protein synthesis by this compound disrupts the production of essential protein subunits of the electron transport chain. This leads to mitochondrial dysfunction and can trigger a cellular stress response known as the integrated stress response (ISR), often mediated by the activation of the transcription factor ATF4.[4] This can ultimately contribute to cell growth arrest and apoptosis.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced this compound potency (higher IC50) in serum-containing medium. | Serum Protein Binding: this compound, as a cyclic peptide, may bind to abundant serum proteins like albumin, reducing its free, active concentration. | - Determine the IC50 of this compound in both serum-free and serum-containing media to quantify the effect of serum. - Consider using a lower percentage of serum if experimentally feasible. - If the goal is to study direct cellular effects, switch to a serum-free medium for the duration of the drug treatment. |
| High background in proteasome activity assays. | Endogenous Protease Activity in Serum: Serum contains various proteases that can cleave the fluorogenic substrate, leading to a high background signal. | - Run a "no-cell" control with only medium and serum to quantify the background protease activity. - Subtract the background fluorescence from all experimental readings. - If possible, use purified proteasome preparations for inhibitor screening to eliminate serum interference.[5] |
| Inconsistent results in cell viability assays (e.g., MTT, XTT). | Serum Component Interference: Components in serum can interact with the tetrazolium salts or the formazan (B1609692) product, affecting the colorimetric readout.[6] Changes in Cell Metabolism: Serum contains growth factors that can alter the metabolic state of the cells, which can influence assays that measure metabolic activity as a proxy for viability. | - Include appropriate controls, such as medium with serum but without cells, to check for direct reactions with the assay reagents.[7] - Ensure that the control and treated cells are in the same media formulation (including serum concentration) during the assay. - Consider using a viability assay that is less dependent on metabolic activity, such as a dye exclusion assay (e.g., Trypan Blue) or an ATP-based assay.[8] |
| Difficulty in detecting p27kip1 accumulation after this compound treatment. | Insufficient Treatment Time or Concentration: The accumulation of p27kip1 is dependent on both the dose of this compound and the duration of exposure. High Cell Confluence: At high confluence, contact inhibition may already lead to elevated p27kip1 levels, masking the effect of this compound. | - Perform a time-course and dose-response experiment to determine the optimal conditions for p27kip1 accumulation in your cell line. - Plate cells at a lower density to ensure they are in a proliferative state before treatment. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound under different serum conditions, illustrating the potential impact of serum on its in vitro activity.
| Assay Type | Cell Line | Serum Condition | This compound IC50 (nM) | Reference |
| Cell Viability (MTT) | HCT116 | Serum-Free | 15 | Hypothetical Data |
| Cell Viability (MTT) | HCT116 | 10% FBS | 50 | Hypothetical Data |
| Proteasome Inhibition | Purified 20S Proteasome | N/A | 5 | [9][10] |
| Proteasome Inhibition | HCT116 cell lysate | 10% FBS | 25 | [9] |
Note: The IC50 values presented are for illustrative purposes to demonstrate the potential shift in potency due to serum and are based on typical observations for proteasome inhibitors.[11]
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on cell viability in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete growth medium (with and without serum)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate overnight.
-
Prepare serial dilutions of this compound in the desired medium (serum-containing or serum-free).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Proteasome Activity Assay (Fluorometric)
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.[12]
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Proteasome activity assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM ATP, 5 mM MgCl2)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG132) for control
-
96-well black plates
-
Fluorometric plate reader (Ex/Em: 350/440 nm)
Procedure:
-
Lyse the cell pellets on ice and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well black plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.
-
For each sample, prepare a parallel well containing the proteasome inhibitor MG132 to measure non-proteasomal activity.
-
Add proteasome activity assay buffer to each well to a final volume of 90 µL.
-
Add 10 µL of the fluorogenic substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity kinetically over 30-60 minutes using a fluorometric plate reader.
-
Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated wells from the untreated wells.
Western Blot for p27kip1
This protocol is for detecting the accumulation of p27kip1 in response to this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-p27kip1)
-
Secondary antibody (HRP-conjugated)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p27kip1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Visualizations
Caption: this compound inhibits the proteasome, leading to p27kip1 accumulation.
Caption: this compound inhibits mitochondrial translation, triggering the ISR.
Caption: General workflow for in vitro testing of this compound.
References
- 1. This compound reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial translation inhibition triggers ATF4 activation, leading to integrated stress response but not to mitochondrial unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 7. youtube.com [youtube.com]
- 8. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
Argyrin A degradation pathways and how to avoid them.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of Argyrin A and best practices to ensure its stability during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a cyclic octapeptide with potent immunosuppressive and anti-cancer properties.[1] Its biological activity is intrinsically linked to its three-dimensional structure. Degradation or conformational changes can lead to a loss of efficacy, resulting in inaccurate and unreliable experimental outcomes. Therefore, maintaining the structural integrity of this compound is critical for obtaining reproducible results.
Q2: What are the primary factors that can cause this compound to degrade?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its cyclic peptide structure, the primary factors that can contribute to its degradation are:
-
pH: Extreme pH conditions (highly acidic or alkaline) can lead to the hydrolysis of the peptide bonds.
-
Temperature: Elevated temperatures can cause denaturation and increase the rate of chemical degradation.
-
Oxidation: The presence of oxidizing agents can modify sensitive amino acid residues within the peptide.
-
Light: Exposure to UV or other high-energy light can induce photolytic degradation.
-
Enzymatic Activity: Although a cyclic peptide, this compound may be susceptible to cleavage by specific proteases if present as contaminants.
Q3: How should I store this compound to ensure its stability?
To maximize the shelf-life of this compound, adhere to the following storage guidelines:
| Storage Condition | Solid Form | In Solution |
| Temperature | Store at -20°C or colder. | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Light | Protect from light by storing in an amber vial or a dark container. | Protect from light by using amber vials or wrapping tubes in foil. |
| Moisture | Store in a desiccated environment to prevent hydrolysis. | Use anhydrous solvents for reconstitution and store tightly sealed. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Issue 1: I am observing a loss of this compound activity in my experiments.
A loss of activity is often the first indicator of this compound degradation. The following troubleshooting steps can help identify the potential cause.
Potential Degradation Pathways and Prevention Workflow
Caption: Troubleshooting workflow for this compound inactivity.
Issue 2: My this compound solution appears cloudy or has precipitates.
Precipitation can indicate a loss of solubility, which may be a precursor to degradation or a result of improper storage.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Chosen Solvent | Ensure the solvent is appropriate for this compound. Sonication may help dissolve the compound. |
| Exceeded Solubility Limit | Prepare a more dilute stock solution. |
| Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Buffer Incompatibility | Verify that the buffer components and pH are compatible with this compound. |
Experimental Protocols
Protocol 1: General Handling and Reconstitution of this compound
This protocol provides a general guideline for the proper handling and reconstitution of lyophilized this compound to minimize degradation.
This compound Handling Workflow
Caption: this compound reconstitution and handling workflow.
Protocol 2: Forced Degradation Study for this compound
Forced degradation studies are essential for identifying potential degradation products and pathways.[2][3][4][5][6] This protocol outlines a general approach for conducting such a study on this compound.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M HCl (for acidic hydrolysis)
-
0.1 M NaOH (for basic hydrolysis)
-
3% Hydrogen Peroxide (for oxidation)
-
High-purity water
-
Buffer solutions at various pH values (e.g., pH 4, 7, 9)
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before analysis.
-
Basic Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid this compound and the stock solution at 60°C for 24 and 48 hours.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, analyze the stressed samples by a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Quantify the amount of undegraded this compound and any degradation products.
-
Data Presentation:
The results of the forced degradation study should be summarized in a table for easy comparison.
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Control | 0 hr | 100 | 0 | N/A |
| 0.1 M HCl, 60°C | 2 hr | |||
| 8 hr | ||||
| 24 hr | ||||
| 0.1 M NaOH, RT | 2 hr | |||
| 8 hr | ||||
| 24 hr | ||||
| 3% H₂O₂, RT | 2 hr | |||
| 8 hr | ||||
| 24 hr | ||||
| Heat (60°C), Solid | 24 hr | |||
| Heat (60°C), Solution | 24 hr | |||
| Photostability | ICH Q1B |
Logical Relationship of Stability Factors
Caption: Interplay of factors affecting this compound stability.
References
- 1. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. asianjpr.com [asianjpr.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Enhancing the Bioavailability of Argyrin A Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Argyrin A and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in improving the oral bioavailability of this promising class of cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound and its derivatives?
A1: Like many cyclic peptides, this compound derivatives face several hurdles to effective oral absorption.[1] These include:
-
Low Permeability: Their size and polar nature can limit passive diffusion across the intestinal epithelium.[1]
-
Metabolic Instability: this compound, as a peptide, can be susceptible to degradation by proteases in the gastrointestinal tract and first-pass metabolism in the liver.[2]
-
Poor Solubility: Depending on the specific derivative, aqueous solubility can be a limiting factor for dissolution in the gut.
Q2: What are the most promising strategies to improve the bioavailability of this compound derivatives?
A2: Several strategies, broadly applicable to cyclic peptides, can be employed:
-
Formulation Approaches: Encapsulating the derivatives in nanoparticle systems like solid lipid nanoparticles (SLNs) or liposomes can protect them from degradation and enhance absorption.[3][4]
-
Chemical Modifications: Introducing modifications such as N-methylation or creating "stapled" peptides can improve metabolic stability and membrane permeability.[1][2] Another approach is lipidation, the addition of a lipid moiety to enhance membrane interaction.[5]
-
Use of Permeation Enhancers: Co-administration with agents that transiently increase the permeability of the intestinal epithelium can improve absorption.[6]
Q3: Are there any known derivatives of this compound with potentially improved properties?
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low Apparent Permeability in Caco-2 Assay
Symptoms:
-
The apparent permeability coefficient (Papp) of your this compound derivative is consistently low (<1 x 10⁻⁶ cm/s) in the apical to basolateral direction.
-
High efflux ratio (Papp(B-A) / Papp(A-B) > 2), suggesting the involvement of active efflux transporters.[8]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Active Efflux by P-glycoprotein (P-gp) or other transporters | Co-incubate your derivative with known inhibitors of efflux pumps, such as verapamil (B1683045) for P-gp.[8] A significant increase in the A-B permeability would confirm that your compound is a substrate for that transporter. |
| Poor Passive Diffusion | Consider chemical modification strategies to increase lipophilicity, such as adding a lipid tail (lipidation).[5] Alternatively, formulate the derivative into a nanoparticle system to bypass traditional absorption pathways. |
| Assay Integrity Issues | Verify the integrity of your Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[9] Ensure the permeability of control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability) are within the expected range. |
Problem 2: Rapid Degradation in Liver Microsomal Stability Assay
Symptoms:
-
Your this compound derivative shows a very short half-life (< 15 minutes) when incubated with liver microsomes.
-
High intrinsic clearance (CLint) is calculated from the assay data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Susceptibility to Cytochrome P450 (CYP) Enzymes | Identify the specific CYP enzymes responsible for the metabolism by using individual recombinant CYP isozymes or specific chemical inhibitors. This can guide future structural modifications to block the site of metabolism. |
| Peptide Backbone Instability | Introduce modifications to the peptide backbone to enhance stability. This can include replacing L-amino acids with D-amino acids at susceptible cleavage sites, N-methylation of amide bonds, or cyclization strategies to create a more rigid structure.[2] |
| Incorrect Assay Conditions | Ensure the final concentration of any organic solvent (like DMSO) used to dissolve your compound is low (<0.5%) in the final incubation mixture, as it can affect enzyme activity.[10] Confirm that the NADPH regenerating system is active by running a positive control with a known rapidly metabolized compound. |
Problem 3: Inconsistent Results in in vivo Pharmacokinetic Studies
Symptoms:
-
High variability in plasma concentrations between individual animals (e.g., mice or rats) after oral administration.
-
Low and erratic oral bioavailability (F%).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Formulation and Dosing Vehicle | Ensure your this compound derivative is fully solubilized or uniformly suspended in the dosing vehicle. For poorly soluble compounds, consider using a formulation aid such as a co-solvent system or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS). |
| Significant First-Pass Metabolism | If in vitro data suggests high metabolic instability, the observed in vivo results are likely a consequence. Focus on improving metabolic stability through chemical modification or by using formulation strategies (e.g., nanoparticles) that can alter the drug's distribution and reduce first-pass clearance. |
| Gastrointestinal Instability | Assess the stability of your derivative in simulated gastric and intestinal fluids. If degradation is observed, encapsulation in enteric-coated nanoparticles or co-administration with protease inhibitors might be necessary. |
Data Presentation: Illustrative Bioavailability Improvements
The following tables present hypothetical data to illustrate the potential improvements in bioavailability that could be achieved for an this compound derivative using various enhancement strategies. These values are for demonstration purposes and are based on typical outcomes for cyclic peptides.
Table 1: In Vitro Permeability and Metabolic Stability
| Compound | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Liver Microsome Half-life (min) |
| This compound Derivative (Unmodified) | 0.5 | 5.2 | 12 |
| Lipidated this compound Derivative | 2.1 | 2.5 | 45 |
| This compound Derivative in SLN | 3.5 | 1.8 | > 60 (protected) |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Dosing)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (F%) |
| Unmodified Derivative (Aqueous Suspension) | 50 | 1.0 | 250 | < 2% |
| Lipidated Derivative (Solution) | 250 | 1.5 | 1,500 | 8% |
| Derivative in SLN Formulation | 600 | 2.0 | 4,800 | 25% |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is a standard method for assessing the intestinal permeability of a compound.[9][11]
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
- Seed the cells onto semipermeable filter supports in transwell plates (e.g., 24-well plates).
- Grow the cells for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[8]
2. Monolayer Integrity Test:
- Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to confirm monolayer integrity.[9]
- Optionally, assess the permeability of a paracellular marker like Lucifer yellow or [¹⁴C]-mannitol.
3. Permeability Experiment:
- Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
- Prepare the dosing solution of the this compound derivative in HBSS at a final concentration (e.g., 10 µM).
- To measure apical to basolateral (A-B) transport, add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
- To measure basolateral to apical (B-A) transport, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
- Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- At the end of the incubation, take samples from both the donor and receiver chambers.
4. Sample Analysis and Calculation:
- Quantify the concentration of the this compound derivative in the samples using a validated analytical method, such as LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of drug appearance in the receiver chamber.
- A is the surface area of the filter membrane.
- C₀ is the initial concentration in the donor chamber.
Protocol 2: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[12][13]
1. Preparation of Reagents:
- Prepare a phosphate (B84403) buffer (100 mM, pH 7.4).
- Prepare a working solution of your this compound derivative (e.g., 1 µM in buffer).
- Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
- Thaw pooled human or rat liver microsomes on ice and dilute to a working concentration (e.g., 0.5 mg/mL protein) in phosphate buffer.
2. Incubation:
- In a 96-well plate, pre-warm the microsome suspension and the derivative solution at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH-regenerating system to the wells.
- For the negative control (T=0 and stability without cofactor), add an equivalent volume of phosphate buffer instead of the NADPH system.
- Incubate the plate at 37°C with shaking.
- At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard).
3. Sample Analysis and Data Interpretation:
- Centrifuge the plate to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound.
- Plot the natural logarithm of the percentage of the compound remaining versus time.
- Calculate the half-life (t₁/₂) from the slope (k) of the linear regression line: t₁/₂ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein).
Visualizations
Caption: A typical workflow for improving the bioavailability of this compound derivatives.
Caption: Overcoming absorption barriers for this compound derivatives.
References
- 1. Pharmacokinetics of Cyclic Peptides & Optimization - Creative Peptides [creative-peptides.com]
- 2. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing Druggability through Liposomal Formulations: New Approaches to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. enamine.net [enamine.net]
- 10. mercell.com [mercell.com]
- 11. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Validation & Comparative
Argyrin A vs. Bortezomib in Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Argyrin A and the clinically approved drug Bortezomib (B1684674) for the treatment of multiple myeloma. The comparison covers their mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate their performance.
Introduction
Multiple myeloma is a hematologic malignancy characterized by the proliferation of neoplastic plasma cells in the bone marrow. The ubiquitin-proteasome system is a critical pathway for protein degradation and cellular homeostasis, and its inhibition has emerged as a key therapeutic strategy. Bortezomib, the first-in-class proteasome inhibitor, has significantly improved patient outcomes. This compound, a natural cyclic peptide, has been identified as a novel proteasome inhibitor with potent anti-tumor activities. This guide aims to provide a comparative analysis of these two compounds to inform further research and drug development efforts.
Mechanism of Action
Both this compound and Bortezomib exert their anti-myeloma effects by inhibiting the proteasome, but through distinct molecular interactions and downstream consequences.
This compound: this compound is a cyclic peptide derived from the myxobacterium Archangium gephyra. Its anti-tumor activity is critically dependent on the stabilization of the cyclin-dependent kinase inhibitor p27Kip1, a tumor suppressor protein.[1] By inhibiting the proteasome, this compound prevents the degradation of p27Kip1, leading to cell cycle arrest and apoptosis.[1] The apoptotic activity of this compound is notably dependent on the presence of p27Kip1.[1]
Bortezomib: Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome. A primary mechanism attributed to its anti-myeloma effect is the inhibition of the canonical NF-κB pathway.[2] By preventing the degradation of the inhibitor of κB (IκB), Bortezomib blocks the translocation of the active NF-κB dimer to the nucleus, thereby inhibiting the transcription of genes involved in cell survival, proliferation, and angiogenesis. However, some studies suggest that bortezomib can also, under certain conditions, activate the canonical NF-κB pathway.[3][4][5]
Signaling Pathway Diagrams
References
- 1. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 2. scispace.com [scispace.com]
- 3. Proteasome regulators: activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Argyrin A and Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two potent bacterial protein synthesis inhibitors: Argyrin A, a member of the cyclic octapeptide argyrin family, and fusidic acid, a well-established steroidal antibiotic. Both compounds target the essential bacterial elongation factor G (EF-G), yet through distinct molecular interactions, leading to nuanced differences in their inhibitory profiles and resistance mechanisms. This document synthesizes key experimental data, presents detailed methodologies for cited experiments, and visualizes complex molecular pathways and workflows to facilitate a comprehensive understanding for researchers in the field of antibiotic drug discovery and development.
Mechanism of Action: A Tale of Two Inhibitors Targeting Elongation Factor G
Both this compound and fusidic acid exert their antibacterial effects by disrupting the elongation stage of protein synthesis. Their common target is Elongation Factor G (EF-G), a GTPase crucial for the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, a key step in polypeptide chain elongation.[1] While their ultimate effect is the same—stalling the ribosome—the specifics of their interaction with EF-G and the ribosome-EF-G complex differ significantly.
Fusidic Acid: The Canonical EF-G Inhibitor
Fusidic acid is a bacteriostatic antibiotic that inhibits bacterial protein synthesis by preventing the dissociation of EF-G from the ribosome after GTP hydrolysis.[2][3] This leads to a stable EF-G-GDP-ribosome complex, effectively locking the ribosome in a post-translocational state and preventing the binding of the next aminoacyl-tRNA, thereby halting protein synthesis.[4] The binding site of fusidic acid on EF-G is located in a pocket formed by domains I and III of the protein.[5]
This compound: A Novel EF-G Trapper
Argyrins, including this compound, are a family of cyclic octapeptides that also inhibit protein synthesis by trapping EF-G on the ribosome.[6] Similar to fusidic acid, Argyrin B (a well-studied member of the argyrin family) has been shown to bind to EF-G only when it is associated with the ribosome.[2] However, the binding site of argyrins on EF-G is distinct from that of fusidic acid, located at the interface of domains III and V.[2][5] This interaction also stabilizes the EF-G-ribosome complex, preventing the factor's release and thereby inhibiting subsequent rounds of elongation.[6]
Quantitative Comparison of Inhibitory Activity
The potency of this compound and fusidic acid has been directly compared in in vitro translation assays. These experiments typically measure the inhibition of the synthesis of a reporter protein, such as firefly luciferase, in a cell-free system.
| Compound | IC50 (µM) for in vitro Translation Inhibition | Reference |
| This compound | 1.2 | [2] |
| Argyrin B | 2.4 | [2] |
| Argyrin C | 1.8 | [2] |
| Argyrin D | 1.5 | [2] |
| Fusidic Acid | ~2.0 | [2] |
While the IC50 values are comparable, it is noteworthy that higher concentrations of fusidic acid (50 µM) were required to achieve complete inhibition of translation, whereas argyrins achieved near-complete inhibition at lower concentrations (5-7.5 µM).[2] This suggests a potentially different mode of interaction or a higher efficacy for the argyrin class of compounds under these experimental conditions.
Experimental Protocols
In Vitro Translation Inhibition Assay
This protocol is adapted from studies comparing the inhibitory effects of argyrins and fusidic acid on bacterial protein synthesis.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on in vitro protein synthesis.
Materials:
-
E. coli S30 cell-free extract for transcription and translation
-
DNA template encoding a reporter protein (e.g., firefly luciferase)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Test compounds (this compound, fusidic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay reagent
-
96-well microplate
-
Luminometer
Procedure:
-
Prepare a master mix containing the S30 extract, DNA template, amino acids, and energy source according to the manufacturer's instructions.
-
Serially dilute the test compounds in the reaction buffer.
-
Add the diluted compounds to the wells of a 96-well plate. Include a solvent-only control (no inhibitor).
-
Initiate the reaction by adding the master mix to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against a specific bacterium.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (this compound, fusidic acid)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Serially dilute the test compounds in CAMHB in a 96-well microplate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.
Resistance Mechanisms
Resistance to both fusidic acid and argyrins primarily arises from modifications to their common target, EF-G.
-
Fusidic Acid Resistance: The most common mechanism of resistance to fusidic acid involves point mutations in the fusA gene, which encodes EF-G.[7] These mutations can alter the binding site of the drug, reducing its affinity. Another significant mechanism is the acquisition of fusB-family genes, which encode proteins that protect the ribosome from the effects of fusidic acid.[3]
-
This compound Resistance: Resistance to argyrins has also been linked to mutations in the fusA gene, but these mutations are distinct from those conferring fusidic acid resistance, reflecting their different binding sites on EF-G.
Conclusion
This compound and fusidic acid represent two distinct chemical classes of antibiotics that converge on the same essential bacterial target, EF-G. While they share a common overarching mechanism of trapping EF-G on the ribosome to halt protein synthesis, their different binding sites lead to distinct biochemical and resistance profiles. The data presented in this guide highlights the comparable in vitro potency of argyrins and fusidic acid, with argyrins potentially exhibiting higher efficacy at lower concentrations. The detailed experimental protocols provided herein should serve as a valuable resource for researchers investigating these and other novel protein synthesis inhibitors, facilitating further exploration and development of new antibacterial agents.
References
- 1. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The global prevalence of fusidic acid resistance in clinical isolates of Staphylococcus aureus: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Elongation Factor-G-mediated Fusidic Acid Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Argyrin A: A Comparative Analysis of its Effects on the Immunoproteasome and Constitutive Proteasome
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system is a critical pathway for protein degradation, regulating numerous cellular processes.[1] Eukaryotic cells contain two main types of proteasomes: the constitutive proteasome, present in all cells, and the immunoproteasome, which is predominantly expressed in immune cells and can be induced in other cells by inflammatory signals.[2][3] The catalytic core of these proteasomes is composed of different subunits: β1, β2, and β5 in the constitutive proteasome, and β1i, β2i, and β5i in the immunoproteasome.[2] This difference in subunit composition leads to distinct cleavage specificities and makes the immunoproteasome a promising target for therapeutic intervention in autoimmune diseases and cancer.[4][5]
Argyrins are a class of cyclic peptides that have demonstrated potent proteasome inhibitory and immunosuppressive activities.[5][6] Argyrin A, in particular, has been shown to induce apoptosis and block angiogenesis by preventing the degradation of the tumor suppressor protein p27(kip1) through proteasome inhibition.[6][7]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory constants (IC50 and Ki) of Argyrin B against the catalytic subunits of the human constitutive proteasome and immunoproteasome. This data is derived from in vitro assays using purified proteasomes and fluorogenic substrates.
Table 1: IC50 Values of Argyrin B for Proteasome Subunits
| Proteasome Type | Subunit | IC50 (µM) |
| Constitutive | β1c | 146.5 |
| β5c | 8.30 | |
| Immunoproteasome | β1i | 8.76 |
| β5i | 3.54 |
Data sourced from Allardyce, Bell, and Loizidou (2019).[4]
Table 2: Ki Values and Selectivity of Argyrin B
| Subunit | Ki (µM) | Selectivity (β1c/β1i) |
| β1c | >100 | ~17-20 fold |
| β1i | 10.4 | |
| β5c | 11.4 | |
| β5i | 10.3 |
Data sourced from Allardyce, Bell, and Loizidou (2019).[4][8]
The data clearly indicates that Argyrin B exhibits a significant preference for inhibiting the subunits of the immunoproteasome over the constitutive proteasome. Notably, there is a nearly 20-fold greater selectivity for the β1i subunit of the immunoproteasome compared to its constitutive counterpart, β1c.[4] Within the immunoproteasome, Argyrin B inhibits both β1i and β5i with similar potency.[8] The mechanism of inhibition by Argyrin B has been identified as non-competitive.[4]
Computational docking studies on this compound suggest that its subunit selectivity is determined by specific interactions within the active sites of the proteasome subunits.[9][10]
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the inhibitory activity of Argyrins on proteasome subunits.
In Vitro Proteasome Activity Assay using Fluorogenic Substrates
This assay measures the activity of the catalytic subunits of the 20S proteasome by monitoring the cleavage of specific fluorogenic peptide substrates.
Materials:
-
Purified human constitutive 20S proteasome
-
Purified human immunoproteasome 20S proteasome
-
This compound or B, dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, and 1 mM dithiothreitol.
-
Fluorogenic Substrates:
-
For Chymotrypsin-like activity (β5c and β5i): Suc-LLVY-AMC
-
For Caspase-like activity (β1c and β1i): Z-LLE-AMC
-
For Trypsin-like activity (β2c and β2i): Boc-LRR-AMC
-
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of Argyrin in DMSO. Further dilute these stock solutions in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Prepare working solutions of the fluorogenic substrates in DMSO.
-
-
Assay Setup:
-
To the wells of a black 96-well plate, add the Assay Buffer.
-
Add the diluted Argyrin solution to the designated wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add the diluted purified proteasome (constitutive or immunoproteasome) to all wells except the no-enzyme control.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the appropriate fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~350-380 nm, Emission: ~440-460 nm).
-
-
Data Analysis:
-
Determine the rate of the reaction (the linear increase in fluorescence over time) for each concentration of the inhibitor.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Normalize the data by setting the rate of the vehicle control (no inhibitor) as 100% activity.
-
Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways
The differential inhibition of the immunoproteasome and the constitutive proteasome by this compound can have significant downstream effects on various signaling pathways.
p27(kip1) Tumor Suppressor Pathway
This compound's anti-tumor activity is critically dependent on its ability to stabilize the cyclin-dependent kinase inhibitor p27(kip1).[7] In many cancers, p27(kip1) is rapidly degraded by the proteasome, leading to uncontrolled cell proliferation. By inhibiting the proteasome, this compound prevents the degradation of p27(kip1), causing it to accumulate in the cell. This accumulation leads to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[6][7]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses. The canonical pathway involves the proteasomal degradation of the inhibitor of κB (IκB), which allows NF-κB to translocate to the nucleus and activate gene transcription.[11] While both proteasome types can degrade IκB, some studies suggest that the immunoproteasome may not be essential for the activation of the canonical NF-κB pathway.[11] However, other evidence points to a role for the immunoproteasome in modulating NF-κB signaling, particularly in the alternative pathway and in response to chronic inflammatory stimuli.[3][12] The selective inhibition of the immunoproteasome by Argyrins could therefore modulate inflammatory responses by altering NF-κB signaling dynamics.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Argyrin B, a non-competitive inhibitor of the human immunoproteasome exhibiting preference for β1i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 6. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Revisiting the role of the immunoproteasome in the activation of the canonical NF-κB pathway - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. Immunoproteasome Deficiency Modifies the Alternative Pathway of NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Argyrin A and Other Proteasome Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to proteasome inhibitors, a cornerstone of therapy for multiple myeloma and other malignancies, necessitates a deeper understanding of cross-resistance patterns between different agents. This guide provides a comparative analysis of Argyrin A, a novel proteasome inhibitor with a unique mechanism of action, and the established clinical agents bortezomib (B1684674) and carfilzomib. While direct experimental cross-resistance studies are limited, this document synthesizes available data on their mechanisms of action and resistance to infer potential cross-resistance profiles and guide future research.
Mechanism of Action: A Tale of Two Binding Sites and a Critical Dependency
Proteasome inhibitors exert their cytotoxic effects by blocking the degradation of intracellular proteins, leading to cell cycle arrest and apoptosis. However, the specifics of their interaction with the proteasome and their downstream effects differ significantly.
This compound is a cyclic peptide that acts as a non-competitive inhibitor of the immunoproteasome, showing a preference for the β1i and β5i subunits. A crucial and distinguishing feature of this compound's antitumor activity is its dependence on the tumor suppressor protein p27(kip1). The loss of p27(kip1) expression has been shown to confer resistance to this compound.
Bortezomib , a dipeptide boronate, is a reversible inhibitor of both the constitutive proteasome and the immunoproteasome. It primarily targets the chymotrypsin-like (β5) and caspase-like (β1) activities of the proteasome.
Carfilzomib , a tetrapeptide epoxyketone, is an irreversible inhibitor with high selectivity for the chymotrypsin-like (β5) subunit of both proteasome types. Its irreversible binding leads to sustained proteasome inhibition.
Comparative Summary of Proteasome Inhibitors
| Feature | This compound | Bortezomib | Carfilzomib |
| Class | Cyclic Peptide | Dipeptide Boronate | Tetrapeptide Epoxyketone |
| Binding | Non-competitive, Reversible | Competitive, Reversible | Covalent, Irreversible |
| Proteasome Target | Immunoproteasome (preferred) | Constitutive & Immunoproteasome | Constitutive & Immunoproteasome |
| Subunit Selectivity | β1i and β5i (preferred) | β5 and β1 | β5 (highly selective) |
| Key Resistance Mechanism | Loss of p27(kip1) expression | PSMB5 mutations, Efflux pumps, UPR activation | PSMB5 mutations, Efflux pumps (P-gp), UPR activation |
Inferred Cross-Resistance Profiles
Based on their distinct mechanisms, the potential for cross-resistance between this compound and other proteasome inhibitors can be inferred:
-
Scenario 1: Resistance to Bortezomib/Carfilzomib due to PSMB5 Mutation. Cells with mutations in the β5 subunit of the proteasome (PSMB5), a known mechanism of resistance to bortezomib and carfilzomib, may retain sensitivity to this compound. This is because this compound binds non-competitively to a different site and also targets the β1i subunit.
-
Scenario 2: Resistance to this compound due to p27(kip1) Loss. Cancer cells that have lost the expression of p27(kip1) would be resistant to this compound. However, they would likely remain sensitive to bortezomib and carfilzomib, as the cytotoxic effects of these agents are not solely dependent on p27(kip1).
-
Scenario 3: Resistance due to Efflux Pump Overexpression. Overexpression of multidrug resistance proteins like P-glycoprotein (P-gp) can confer resistance to carfilzomib. While the susceptibility of this compound to these efflux pumps has not been reported, it is a potential mechanism of cross-resistance that warrants investigation. Bortezomib is generally considered a poor substrate for P-gp.
-
Scenario 4: Resistance due to Upregulation of Pro-Survival Pathways. Activation of the Unfolded Protein Response (UPR) is a common mechanism of resistance to bortezomib and carfilzomib. As this compound also induces cellular stress through proteasome inhibition, it is plausible that upregulation of the UPR could confer a degree of cross-resistance.
Experimental Protocols for Assessing Cross-Resistance
To empirically determine the cross-resistance profiles, the following experimental approaches are recommended:
Development of Resistant Cell Lines
-
Method: Establish this compound-resistant cancer cell lines (e.g., multiple myeloma cell lines like MM.1S or RPMI-8226) through continuous exposure to escalating concentrations of this compound over an extended period. Similarly, develop bortezomib- and carfilzomib-resistant cell lines.
-
Validation: Confirm resistance by determining the IC50 values for each drug in the resistant and parental cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value indicates resistance.
Cross-Resistance Profiling
-
Method: Treat the established resistant cell lines (this compound-resistant, bortezomib-resistant, and carfilzomib-resistant) with the other two proteasome inhibitors.
-
Analysis: Determine the IC50 values for each drug in all cell lines. Compare the sensitivity of the resistant cell lines to the parental cell lines. Lack of a significant shift in IC50 would suggest a lack of cross-resistance.
Proteasome Activity Assay
-
Method: Treat parental and resistant cell lysates with the different proteasome inhibitors. Measure the chymotrypsin-like, caspase-like, and trypsin-like activities of the proteasome using specific fluorogenic substrates.
-
Analysis: Compare the inhibitory profiles of the drugs on proteasome activity in the different cell lines to identify any alterations in the drug-target interaction.
Apoptosis Assays
-
Method: Treat parental and resistant cell lines with this compound, bortezomib, and carfilzomib. Assess apoptosis induction using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Analysis: Compare the extent of apoptosis induced by each drug in the different cell lines to determine if the resistance mechanism affects the downstream apoptotic signaling.
Western Blot Analysis
-
Method: Analyze the protein expression levels of key molecules in the parental and resistant cell lines, including p27(kip1), proteasome subunits (e.g., PSMB5), and markers of the UPR (e.g., BiP, CHOP).
-
Analysis: Correlate changes in protein expression with the observed resistance profiles.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathways of proteasome inhibitors leading to apoptosis.
Argyrin A: A Potential Challenger to Bortezomib Resistance in Malignant Cell Lines
A Comparative Analysis of Proteasome Inhibitors in the Context of Acquired Resistance
For researchers and drug development professionals navigating the challenge of acquired resistance to the proteasome inhibitor bortezomib (B1684674), understanding the mechanistic nuances of alternative therapeutic agents is paramount. This guide provides a comparative analysis of Argyrin A, a naturally derived cyclic peptide, against bortezomib and second-generation proteasome inhibitors, carfilzomib (B1684676) and ixazomib. While direct experimental data on this compound in bortezomib-resistant cell lines is not yet available, this guide offers an objective comparison based on mechanisms of action and available preclinical data to infer its potential efficacy.
Comparative Performance and Mechanistic Insights
The emergence of resistance to bortezomib is a significant clinical hurdle, often driven by mutations in the proteasome subunit β5 (PSMB5), upregulation of pro-survival signaling pathways like NF-κB, and adaptive responses such as the Unfolded Protein Response (UPR). This section compares this compound with other proteasome inhibitors, focusing on their distinct mechanisms of action and how these might translate to efficacy in resistant settings.
Table 1: Mechanism of Action and Resistance Profile of Proteasome Inhibitors
| Feature | This compound / F | Bortezomib | Carfilzomib | Ixazomib |
| Target(s) | Proteasome (likely β5 and β1 subunits), with potential immunoproteasome selectivity. | Primarily the chymotrypsin-like activity of the β5 subunit of the proteasome. | Irreversibly inhibits the chymotrypsin-like activity of the β5 subunit. | Reversibly inhibits the chymotrypsin-like activity of the β5 subunit. |
| Binding Nature | Reversible, non-competitive. | Reversible. | Irreversible. | Reversible. |
| Key Downstream Effect | Stabilization of p27Kip1, upregulation of p21waf1/cip1, induction of apoptosis. | Inhibition of NF-κB pathway, induction of ER stress and apoptosis. | Sustained proteasome inhibition leading to apoptosis. | Inhibition of NF-κB pathway, induction of apoptosis. |
| Known Resistance Mechanisms | Not established. | Mutations in PSMB5, upregulation of proteasome subunits, activation of NF-κB and UPR pathways. | Overexpression and mutations of proteasome catalytic subunits. | Cross-resistance in bortezomib-resistant cells has been observed. |
| Potential Advantage in Bortezomib Resistance | The unique non-competitive binding and potential immunoproteasome selectivity may bypass resistance mechanisms involving the bortezomib binding site on the β5 subunit. Stabilization of p27Kip1 offers an alternative pathway to induce cell cycle arrest and apoptosis. | N/A | Irreversible binding can overcome resistance due to mutations that weaken reversible inhibitor binding. | Orally bioavailable with a different pharmacokinetic profile. |
Table 2: Comparative Cytotoxicity (IC50 Values)
The following table summarizes available IC50 values. It is important to note that these values are from different studies and cell lines, and direct cross-comparison should be made with caution.
| Compound | Cell Line | IC50 | Reference |
| Argyrin F | Panc-1 (Pancreatic Cancer) | Not specified, but effective in vitro | [1] |
| MIA PaCa-2 (Pancreatic Cancer) | Not specified, but effective in vitro | [1] | |
| Bortezomib | MM.1S (Multiple Myeloma) | ~15.2 nM | [1] |
| 8226 (Multiple Myeloma) | Varies by study | [1] | |
| Carfilzomib | MM.1S (Multiple Myeloma) | ~8.3 nM | [1] |
| ANBL-6.BR (Bortezomib-Resistant MM) | Effective at nanomolar concentrations | [1] | |
| Ixazomib | Primary ALL cells | ~24 nM | [2] |
| Primary AML cells | ~30 nM | [2] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions underlying proteasome inhibition and resistance, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing drug efficacy.
Caption: Proteasome inhibitor action and bortezomib resistance pathways.
References
Side-by-side comparison of Argyrin A and other natural product proteasome inhibitors.
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and a key regulator of cellular homeostasis. Its central enzyme, the 26S proteasome, has emerged as a significant therapeutic target, particularly in oncology. Natural products have provided a rich source of diverse chemical scaffolds for proteasome inhibition. This guide offers a side-by-side comparison of Argyrin A with other prominent natural product proteasome inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This guide provides a comparative analysis of this compound, a cyclic peptide derived from the myxobacterium Archangium gephyra, and other well-characterized natural product proteasome inhibitors, including Salinosporamide A (Marizomib) and Epoxomicin. While this compound is a potent antitumor agent that functions through proteasome inhibition, specific quantitative data on its inhibition of individual proteasome subunits remains limited in publicly available literature. This comparison leverages available data for the closely related Argyrin B to provide a quantitative perspective, alongside qualitative comparisons for this compound.
Quantitative Comparison of Proteasome Inhibitory Activity
The 20S proteasome possesses three distinct catalytic activities: chymotrypsin-like (CT-L, β5 subunit), trypsin-like (T-L, β2 subunit), and caspase-like (C-L, β1 subunit). The inhibitory potency of various natural products against these subunits is a key determinant of their biological activity.
| Inhibitor | Target Subunit | IC50 / EC50 (nM) | Organism/Enzyme Source | Reversibility |
| Argyrin B | β5c (CT-L) | 8,300[1] | Human Constitutive 20S Proteasome | Reversible, Non-competitive[1][2] |
| β1c (C-L) | 146,500[1] | Human Constitutive 20S Proteasome | Reversible, Non-competitive[1][2] | |
| β5i (CT-L) | 3,540[1] | Human Immunoproteasome 20S | Reversible, Non-competitive[1][2] | |
| β1i (C-L) | 8,760[1] | Human Immunoproteasome 20S | Reversible, Non-competitive[1][2] | |
| Salinosporamide A (Marizomib) | β5 (CT-L) | 3.5[3] | Human Erythrocyte 20S Proteasome | Irreversible[3] |
| β2 (T-L) | 28[3] | Human Erythrocyte 20S Proteasome | Irreversible[3] | |
| β1 (C-L) | 430[3] | Human Erythrocyte 20S Proteasome | Irreversible[3] | |
| Epoxomicin | Chymotrypsin-like | Potent, primarily inhibits CT-L activity | Purified Bovine Erythrocyte Proteasome | Irreversible |
| Carfilzomib (Epoxomicin derivative) | β5 (CT-L) | ~6 | Not Specified | Irreversible |
Mechanism of Action and Cellular Effects
This compound: Stabilization of p27Kip1
A key mechanism of this compound's antitumor activity is the stabilization of the cyclin-dependent kinase inhibitor p27Kip1.[5][6] By inhibiting the proteasome, this compound prevents the degradation of p27Kip1, leading to its accumulation. Elevated levels of p27Kip1 can induce cell cycle arrest and apoptosis.[7][8]
Caption: this compound inhibits the proteasome, leading to p27Kip1 stabilization, cell cycle arrest, and apoptosis.
General Proteasome Inhibition and Apoptosis
Inhibition of the proteasome by natural products like Salinosporamide A and Epoxomicin leads to a buildup of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress. This, in turn, can trigger the unfolded protein response (UPR) and ultimately lead to apoptosis through both intrinsic and extrinsic pathways.
Caption: General workflow of apoptosis induction by proteasome inhibitors.
Experimental Protocols
Proteasome Activity Assay (Fluorogenic Substrate-based)
This protocol outlines a method to determine the inhibitory activity of a compound on the different catalytic subunits of the 20S proteasome using specific fluorogenic substrates.
Materials:
-
Purified 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
In a 96-well black plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the diluted test compound or vehicle control (DMSO) to the respective wells.
-
Add 20 µL of purified 20S proteasome (final concentration ~0.5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the appropriate fluorogenic substrate (final concentration ~10-20 µM).
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of proteasome inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound represents a promising natural product with a distinct mechanism of action involving the stabilization of the tumor suppressor p27Kip1. While direct quantitative comparisons of its inhibitory profile against individual proteasome subunits with other natural products are limited, the available data on the closely related Argyrin B suggest a preference for the immunoproteasome. Further research is warranted to fully elucidate the specific inhibitory profile of this compound and its potential as a selective anticancer agent. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of this and other novel proteasome inhibitors.
References
- 1. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Over-expression of p27kip1 induces growth arrest and apoptosis mediated by changes of pRb expression in lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p27Kip1 overexpression causes apoptotic death of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of p27(Kip1) induces growth arrest and apoptosis in an oral cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating the Antibacterial and Anticancer Effects of Argyrin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Argyrin A, a cyclic peptide originally isolated from the myxobacterium Archangium gephyra, has garnered significant interest in the scientific community for its dual bioactivities as both a potent antibacterial and a promising anticancer agent. This guide provides a comprehensive comparison of these two distinct effects, supported by experimental data and detailed methodologies, to aid researchers in navigating the therapeutic potential of this fascinating natural product.
At a Glance: Antibacterial vs. Anticancer Effects
| Feature | Antibacterial Effect (Argyrin B) | Anticancer Effect (this compound/F) |
| Primary Target | Bacterial Elongation Factor G (EF-G) | Eukaryotic 20S Proteasome |
| Mechanism of Action | Inhibition of protein synthesis by trapping EF-G on the ribosome. | Inhibition of proteasome activity, leading to stabilization of p27KIP1, cell cycle arrest, and apoptosis. |
| Cellular Consequence | Bacteriostatic/Bactericidal | Cytotoxic, induces apoptosis, and inhibits angiogenesis. |
| Spectrum of Activity | Primarily active against certain Gram-negative bacteria (e.g., Pseudomonas aeruginosa). | Broadly active against various human cancer cell lines (e.g., colon, breast, pancreatic). |
Antibacterial Efficacy of Argyrin B
Argyrin B, a close analog of this compound, is the primary contributor to the antibacterial properties of this compound class. Its activity is concentrated against a select group of Gram-negative pathogens.
Quantitative Antibacterial Data
| Bacterium | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Pseudomonas aeruginosa | PAO1 | 8[1] |
| Stenotrophomonas maltophilia | - | 4[1] |
| Acinetobacter baumannii | - | Inactive[1] |
| Escherichia coli | - | Inactive (unless outer membrane is compromised)[2] |
Mechanism of Antibacterial Action
Argyrin B exerts its antibacterial effect by targeting the bacterial protein synthesis machinery.[2] Specifically, it binds to the elongation factor G (EF-G) while it is associated with the ribosome. This interaction effectively "traps" EF-G on the ribosome, preventing the translocation step of protein synthesis and leading to a cessation of bacterial growth.
Anticancer Efficacy of this compound and its Analogs
This compound and its derivative, Argyrin F, have demonstrated significant potential as anticancer agents through a mechanism distinct from their antibacterial counterparts. Their cytotoxic effects have been observed in a variety of cancer cell lines and in preclinical animal models.[3]
Quantitative Anticancer Data
| Cell Line | Cancer Type | Compound | IC50 (approx. nM) |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Pancreatic Cancer | Argyrin F | Not explicitly stated, but effective at nanomolar concentrations |
Note: The anticancer activity of this compound is reported to be comparable to the FDA-approved proteasome inhibitor, bortezomib.[3]
Mechanism of Anticancer Action
The primary anticancer mechanism of this compound is the inhibition of the 26S proteasome. The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, including key cell cycle regulators. By inhibiting the proteasome, this compound prevents the degradation of the tumor suppressor protein p27KIP1. The accumulation of p27KIP1 leads to cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[3]
Experimental Protocols
Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Argyrin B against Pseudomonas aeruginosa.
Materials:
-
Argyrin B stock solution (in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pseudomonas aeruginosa (e.g., PAO1 strain)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Culture P. aeruginosa in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Argyrin B: Perform a two-fold serial dilution of Argyrin B in CAMHB in the 96-well plate. The final concentrations should typically range from 64 µg/mL to 0.125 µg/mL. Include a growth control well (no Argyrin B) and a sterility control well (no bacteria).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control) to a final volume of 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of Argyrin B that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Anticancer Activity Assay: Cell Viability (MTT) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line (e.g., HCT116 human colon carcinoma).
Materials:
-
This compound stock solution (in DMSO)
-
HCT116 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with serial dilutions of this compound. The concentration range should be determined based on preliminary experiments, but a range from 1 nM to 10 µM is a reasonable starting point. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is the concentration of this compound that reduces the cell viability by 50% compared to the vehicle control. This is typically calculated using non-linear regression analysis of the dose-response curve.
Western Blot for p27KIP1 Stabilization
This protocol is used to qualitatively and quantitatively assess the effect of this compound on the protein levels of p27KIP1.
Materials:
-
Cancer cells (e.g., HCT116)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p27KIP1 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations or for different time points. Lyse the cells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibodies (anti-p27KIP1 and anti-β-actin) overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: The intensity of the p27KIP1 band, normalized to the β-actin loading control, will indicate the effect of this compound on p27KIP1 protein levels.
Conclusion
This compound and its analogs exhibit distinct and potent antibacterial and anticancer activities through unrelated mechanisms of action. Argyrin B's targeted inhibition of bacterial protein synthesis makes it a candidate for further antibiotic development, particularly against problematic Gram-negative pathogens. In parallel, this compound's ability to induce cancer cell death via proteasome inhibition and p27KIP1 stabilization positions it as a promising lead for novel anticancer therapies. Understanding these differential effects is crucial for the strategic development of Argyrin-based therapeutics. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating and harnessing the unique therapeutic properties of this remarkable natural product.
References
Argyrin A: A Comparative Analysis of Global Protein Synthesis Inhibition Versus Pathway-Specific Effects
For Researchers, Scientists, and Drug Development Professionals
Argyrin A, a cyclic peptide derived from the myxobacterium Archangium gephyra, has garnered significant interest for its potent anti-tumor and immunosuppressive activities. Central to its mechanism of action is the inhibition of protein synthesis. This guide provides a comparative analysis of this compound's impact on global protein synthesis versus its effects on specific cellular pathways, supported by experimental data and detailed protocols.
Mechanism of Action: A Global Approach to Halting Protein Production
Argyrins, including this compound and its analogues, are potent inhibitors of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] The primary mechanism of action is the targeting and trapping of the translation elongation factor G (EF-G) on the ribosome.[1][2][3] This action effectively stalls the translocation step of protein synthesis, a crucial process for the elongation of the polypeptide chain. By preventing the ribosome from moving along the mRNA, this compound brings a halt to the production of most proteins, leading to a global shutdown of protein synthesis.[1] This is in contrast to RNA and DNA synthesis, which remain largely unaffected.[1]
Global vs. Specific Pathway Effects: A Matter of Protein Lability
While this compound's primary mechanism suggests a global impact, its observable effects on the cell often manifest in a pathway-specific manner. This apparent specificity is not due to a direct, selective inhibition of particular pathways, but rather a consequence of the differential turnover rates of proteins within various signaling cascades.
Pathways that are regulated by proteins with short half-lives (labile proteins) are more susceptible to the effects of a global protein synthesis inhibitor. When the synthesis of all proteins is blocked, the levels of these labile proteins deplete rapidly, leading to a swift disruption of the pathways they control. Key cellular processes such as cell cycle progression and apoptosis are often governed by such proteins.
For instance, studies on the closely related analogue, Argyrin F, have demonstrated significant effects on cell cycle regulatory proteins.[4] This suggests that while the protein synthesis machinery is globally inhibited, the functional consequences are most acutely and rapidly observed in pathways reliant on the constant replenishment of key regulatory components.
Comparative Data: this compound Analogues and Other Protein Synthesis Inhibitors
Effects of Argyrin F on Cell Cycle Proteins in Glioma Cells
Studies on Argyrin F in LN229 and LNZ308 glioma cell lines have shown a dose-dependent impact on key cell cycle regulatory proteins.[4]
| Protein | Cell Line | Argyrin F Concentration | Observed Effect |
| p27 | LN229, LNZ308 | Increasing concentrations | Upregulation |
| p21 | LN229, LNZ308 | Increasing concentrations | Upregulation |
| pRb1 | LN229, LNZ308 | Increasing concentrations | Downregulation |
| Rb1 | LN229, LNZ308 | Increasing concentrations | Downregulation |
Table 1: Summary of Argyrin F's effect on cell cycle proteins. Data extracted from immunoblot analysis in glioma cell lines.[4]
Comparative Effects on Cell Viability
The impact on cell viability further underscores the potent effects of Argyrins on cellular function.
| Compound | Cell Line | IC50 |
| Argyrin F | LN229 | Approx. 10 nM |
| Argyrin F | LNZ308 | Approx. 10 nM |
| Bortezomib | Daudi | Approx. 10 nM (at 12h) |
| Bortezomib | CA46 | Approx. 50 nM (at 24h) |
Table 2: Comparative IC50 values for Argyrin F and the proteasome inhibitor Bortezomib in different cancer cell lines.[4][5]
Alternative Molecules for Comparison
Several other compounds inhibit protein synthesis or related cellular processes, providing a basis for comparison with this compound.
| Molecule | Primary Mechanism of Action | Global vs. Specific Effects |
| Cycloheximide | Inhibits the translocation step of elongation. | Primarily a global inhibitor, but can differentially affect pathways depending on protein turnover.[6] |
| Puromycin | Causes premature chain termination during translation. | Global inhibitor, but can induce ER stress and apoptosis through specific mechanisms.[7] |
| Bortezomib | Proteasome inhibitor, affecting protein degradation rather than synthesis. | Affects multiple signaling pathways by stabilizing key regulatory proteins.[5][8] |
Table 3: Comparison of this compound with other inhibitors of protein synthesis and related pathways.
Experimental Protocols
In Vitro Protein Synthesis Assay
This protocol can be used to quantify the global inhibition of protein synthesis by this compound.
Materials:
-
Cell-free in vitro translation system (e.g., rabbit reticulocyte lysate or a reconstituted system like PURExpress®)
-
Reporter mRNA (e.g., Firefly Luciferase)
-
Amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine or a fluorescently labeled amino acid)
-
This compound at various concentrations
-
Control inhibitor (e.g., cycloheximide)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter (for radioactivity) or fluorescence plate reader
Procedure:
-
Assemble the in vitro translation reactions according to the manufacturer's instructions, including the reporter mRNA and the amino acid mixture.
-
Add this compound at a range of concentrations to different reaction tubes. Include a no-inhibitor control and a positive control with a known inhibitor.
-
Incubate the reactions at the optimal temperature (typically 30-37°C) for a specified time (e.g., 60-90 minutes).
-
To stop the reactions and precipitate the newly synthesized proteins, add cold TCA to each tube.
-
Incubate on ice for 30 minutes to allow for complete precipitation.
-
Collect the precipitated protein on a filter membrane by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol (B145695) to remove unincorporated amino acids.
-
Quantify the amount of incorporated labeled amino acid using a scintillation counter or a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
Western Blotting for Specific Pathway Proteins
This protocol is used to measure the levels of specific proteins within a signaling pathway after treatment with this compound.
Materials:
-
Cell culture medium and reagents
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p21, p27, cleaved caspase-3) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points. Include an untreated control.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein levels.
Visualizations
References
- 1. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bortezomib inhibits Burkitt's lymphoma cell proliferation by downregulating sumoylated hnRNP K and c-Myc expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein synthesis inhibitors reveal differential regulation of mitogen-activated protein kinase and stress-activated protein kinase pathways that converge on Elk-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Argyrin A Analogs: A Guide for Researchers
For Immediate Release
A comprehensive analysis of available data on the cytotoxicity of Argyrin A and its analogs reveals important structure-activity relationships and highlights their potential as anti-cancer agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed methodologies.
Key Findings:
Argyrins, a family of cyclic octapeptides, demonstrate cytotoxic effects against various cancer cell lines primarily through the inhibition of the proteasome. This inhibition leads to the stabilization of the tumor suppressor protein p27KIP1, which in turn induces apoptosis and cell cycle arrest. Structure-activity relationship (SAR) studies indicate that modifications to the this compound scaffold can significantly impact its cytotoxic potency.
Comparative Cytotoxicity Data
One key study investigated the effects of Argyrin F on human pancreatic adenocarcinoma (PDAC) cell lines, demonstrating its ability to inhibit cell proliferation, migration, and invasion, while inducing apoptosis and senescence.[1][2] The cytotoxic effects were evaluated using the MTT assay. Although specific IC50 values were not presented in a comparative table, the study indicated a dose- and time-dependent inhibition of PDAC cell growth.[1][2]
Further research has highlighted that the cytotoxicity of argyrins is generally modest, with less than 5% of tested cell lines showing sensitivity at concentrations lower than 10 µM.[3] However, the specific structural modifications in analogs like Argyrin F appear to enhance their anti-tumor activity.[2]
Table 1: Cytotoxicity of Selected Argyrin Analog (Data Inferred from Published Studies)
| Analog | Cancer Cell Line | Assay | Reported Effect | Reference |
| This compound | Various | Not specified | Antitumoral activities dependent on p27(kip1) | [4] |
| Argyrin F | Pancreatic (KP3, Panc-1) | MTT | Dose- and time-dependent growth inhibition | [1] |
| Argyrins (general) | Various | Not specified | <5% of cell lines sensitive at <10 µM |
Note: This table is illustrative and compiled from descriptive reports. A direct head-to-head comparison of IC50 values from a single study is needed for a definitive comparative analysis.
Experimental Protocols
The following provides a detailed methodology for a key experiment cited in the analysis of Argyrin analog cytotoxicity.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Materials:
-
Human pancreatic cancer cell lines (e.g., KP3, Panc-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Argyrin F (or other analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Argyrin F in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of Argyrin F. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for the cytotoxicity of this compound and its analogs is the inhibition of the 26S proteasome .[4] This leads to a cascade of downstream events culminating in cancer cell death.
References
- 1. Therapeutic effects of Argyrin F in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Argyrins, immunosuppressive cyclic peptides from myxobacteria. I. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Argyrin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental responsibility. This guide provides essential information and procedural steps for the proper disposal of Argyrin A, a potent cyclic octapeptide with significant biological activities. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing ecological impact.
Chemical and Physical Properties
| Property | Data (Argyrin B) |
| Molecular Formula | C₄₁H₄₆N₁₀O₈S |
| Molecular Weight | 838.9 g/mol [1] |
| Appearance | Solid (assumed) |
| Solubility | Not specified |
| Decomposition Products | Under fire conditions, may decompose and emit toxic fumes.[2] |
Note: This data is for Argyrin B and should be used as an illustrative guide for the class of compounds. Always refer to the specific documentation provided by the supplier for this compound.
Standard Operating Procedure for this compound Disposal
Given that this compound is an investigational compound with potent biological effects, it should be treated as hazardous chemical waste unless explicitly classified otherwise by a certified safety assessment. The following step-by-step protocol outlines the recommended disposal procedure.
Experimental Protocol: Disposal of this compound Waste
-
Risk Assessment: Before handling, perform a thorough risk assessment. Consider the quantity of waste, its concentration, and the potential hazards associated with its biological activity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[2]
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Segregate solid waste (e.g., contaminated vials, pipette tips, gloves) from liquid waste.
-
-
Containment:
-
Solid Waste: Collect solid waste in a clearly labeled, puncture-resistant, and leak-proof container designated for hazardous chemical waste.
-
Liquid Waste: Collect liquid waste (e.g., stock solutions, unused media containing this compound) in a designated, sealed, and shatter-resistant container.[3] The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and volume.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable decontamination solution as recommended by your institution's safety office.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous solid waste.
-
-
Storage:
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[4]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5]
-
Professional waste management vendors will typically handle the final disposal, often through high-temperature incineration.[5]
-
Never dispose of this compound down the drain or in the regular trash.[3]
-
Mechanism of Action: Inhibition of Protein Synthesis
Argyrins exhibit their potent antibiotic effects by targeting and inhibiting bacterial protein synthesis. Specifically, they bind to the elongation factor G (EF-G) on the ribosome.[6][7] This action stalls the translocation step of protein synthesis, ultimately leading to bacterial cell death.
Caption: this compound inhibits bacterial protein synthesis by trapping EF-G on the ribosome.
Experimental Workflow for Waste Disposal
The logical flow for the proper disposal of this compound waste is a critical component of laboratory safety protocols.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these rigorous disposal procedures and understanding the mechanism of this potent compound, the scientific community can continue its vital research while upholding the highest standards of safety and environmental stewardship. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications.
References
- 1. Argyrin B | C41H46N10O8S | CID 9940787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. fishersci.com [fishersci.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Argyrin A
For Researchers, Scientists, and Drug Development Professionals
Argyrin A, a potent cyclic octapeptide with significant immunomodulatory, antimicrobial, and antitumorigenic properties, requires stringent safety protocols in a laboratory setting.[1] Due to its biological activities, including the induction of apoptosis and proteasome inhibition, this compound should be handled as a highly potent active pharmaceutical ingredient (HPAPI).[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a research environment.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. Engineering controls, such as fume hoods and isolators, should be considered the primary barrier, with PPE serving as a critical secondary layer of protection.
| PPE Category | Item | Specification and Use |
| Respiratory Protection | N95 or higher-rated respirator | Recommended, especially when handling the compound as a powder or when there is a risk of aerosol generation. |
| Eye Protection | Safety goggles with side shields or a full-face shield | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Double nitrile gloves | Two pairs of nitrile gloves should be worn. The outer pair must be changed immediately if contaminated and disposed of as hazardous waste. |
| Body Protection | Disposable gown or lab coat with tight cuffs | A dedicated lab coat or disposable gown should be worn over personal clothing and removed before leaving the work area. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Sturdy, closed-toe shoes are required. Disposable shoe covers should be worn in the designated handling area. |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound, from preparation to experimental use.
Preparation and Weighing
-
Designated Area: All handling of solid this compound must be performed in a designated, controlled area such as a chemical fume hood, a ventilated balance enclosure, or a glove box to ensure containment.
-
Decontamination: Before starting, ensure that a validated decontamination solution is readily available in the work area.
-
Waste Disposal: Have clearly labeled, sealed waste containers for solid, liquid, and sharp cytotoxic waste readily accessible.
-
Weighing: Use a dedicated analytical balance within the containment area. Handle the powder with care to minimize dust generation. Automated powder dispensing systems can further reduce exposure risk.
-
Personal Protective Equipment: Don all required PPE in the correct sequence before entering the designated handling area.
Solution Preparation
-
Solvent Addition: When dissolving this compound, slowly add the solvent (e.g., DMSO) to the solid to prevent splashing.
-
Container Handling: Keep all containers with this compound, whether in solid or solution form, tightly sealed when not in immediate use.
-
Labeling: All solutions must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous chemical waste.
-
Segregation: Cytotoxic waste must be segregated from regular laboratory trash.
-
Containers: Use rigid, leak-proof, and clearly labeled containers for all cytotoxic waste. Sharps (needles, syringes) must be placed in a designated sharps container for cytotoxic waste.
-
Decontamination of Work Surfaces: All surfaces and equipment used during the handling of this compound must be thoroughly decontaminated with a suitable cleaning agent.
-
PPE Disposal: All disposable PPE (gloves, gowns, shoe covers, etc.) used while handling this compound must be disposed of as cytotoxic waste.
-
Final Disposal: Cytotoxic waste is typically disposed of through high-temperature incineration by a licensed hazardous waste management company.
Quantitative Data on Biological Activity
| Compound Family | Biological Activity | IC50 Values | Cell Lines / System |
| Argyrins (A, B, C, D) | In vitro translation inhibition | 1.2–2.4 µM | E. coli in vitro translation system |
| Argyrins | Cytotoxicity | > 10 µM | In over 95% of tested cell lines |
| Argyrin F | Proteasomal Inhibition & Apoptosis Induction | Comparable to Bortezomib | Various cancer cell lines |
Experimental Protocol: In Vitro Cytotoxicity Assay Using an MTT Assay
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line.
1. Preparation of this compound Stock Solution (Handle in a fume hood with appropriate PPE)
-
Objective: To prepare a concentrated stock solution of this compound for serial dilutions.
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Tare a sterile, sealed microcentrifuge tube on an analytical balance inside a ventilated enclosure.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2. Cell Culture and Seeding
-
Objective: To plate cells at an appropriate density for the cytotoxicity assay.
-
Materials: Cancer cell line of choice (e.g., HeLa), complete cell culture medium, 96-well cell culture plates, hemocytometer or automated cell counter.
-
Procedure:
-
Culture cells to approximately 80% confluency in a T-75 flask.
-
Trypsinize and resuspend the cells in fresh, pre-warmed complete medium.
-
Count the cells and calculate the cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
3. Treatment with this compound
-
Objective: To expose the cells to a range of this compound concentrations.
-
Materials: this compound stock solution, complete cell culture medium, sterile pipette tips.
-
Procedure:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
4. MTT Assay and Data Analysis
-
Objective: To quantify cell viability.
-
Materials: MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
Signaling Pathway of Argyrin's Action
Caption: Proposed mechanisms of action for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
